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  • Product: 6-Methoxypyrazine-2-carbothioamide
  • CAS: 68450-42-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Methoxypyrazine-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-Methoxypyrazine-2-carbothioamide, a heterocyclic compound of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxypyrazine-2-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, including its molecular weight of 169.20 g/mol , and outlines plausible synthetic routes and robust analytical methodologies for its characterization. Furthermore, this guide explores the potential biological activities and applications of pyrazine carbothioamides, contextualizing the relevance of the target molecule within the broader landscape of drug development. Safety and handling protocols are also addressed to ensure responsible laboratory practice. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel pyrazine derivatives.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a methoxy group and a carbothioamide functional group, as seen in 6-Methoxypyrazine-2-carbothioamide, can significantly influence the molecule's physicochemical properties and biological activity. The carbothioamide group, in particular, is a bioisostere of the carboxamide group and is known to enhance membrane permeability and metabolic stability, making it an attractive moiety in drug design.[3]

Physicochemical Properties of 6-Methoxypyrazine-2-carbothioamide

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 6-Methoxypyrazine-2-carbothioamide are summarized in the table below.

PropertyValueSource
Molecular Weight 169.20 g/mol [4]
Molecular Formula C₆H₇N₃OS[4]
CAS Number 68450-42-0[4]
Canonical SMILES COC1=NC=C(N=C1)C(=S)N[4]
Physical State Solid (predicted)General knowledge
Storage Conditions Sealed in a dry environment at 2-8°C[4]

Synthesis of 6-Methoxypyrazine-2-carbothioamide: A Proposed Pathway

Step 1: Amidation of 6-Methoxypyrazine-2-carboxylic Acid

The initial step involves the conversion of the carboxylic acid to the corresponding carboxamide. This is a standard transformation in organic synthesis and can be achieved using various coupling agents.

Protocol:

  • To a solution of 6-methoxypyrazine-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a source of ammonia, such as ammonium chloride (1.2 equivalents) and a non-nucleophilic base like triethylamine (TEA) (2.5 equivalents), to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methoxypyrazine-2-carboxamide.

Step 2: Thionation of 6-Methoxypyrazine-2-carboxamide

The conversion of the carboxamide to the desired carbothioamide is achieved through a thionation reaction, most commonly using Lawesson's reagent.

Protocol:

  • Dissolve the 6-methoxypyrazine-2-carboxamide (1 equivalent) in an anhydrous, high-boiling point solvent such as toluene or xylene.

  • Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 80-110°C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford pure 6-Methoxypyrazine-2-carbothioamide.

Synthesis_Pathway 6-Methoxypyrazine-2-carboxylic Acid 6-Methoxypyrazine-2-carboxylic Acid 6-Methoxypyrazine-2-carboxamide 6-Methoxypyrazine-2-carboxamide 6-Methoxypyrazine-2-carboxylic Acid->6-Methoxypyrazine-2-carboxamide Amidation (EDC, HOBt, NH4Cl, TEA) 6-Methoxypyrazine-2-carbothioamide 6-Methoxypyrazine-2-carbothioamide 6-Methoxypyrazine-2-carboxamide->6-Methoxypyrazine-2-carbothioamide Thionation (Lawesson's Reagent)

Caption: Proposed two-step synthesis of 6-Methoxypyrazine-2-carbothioamide.

Analytical Characterization

The structural elucidation and purity assessment of 6-Methoxypyrazine-2-carbothioamide would rely on a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the methoxy group protons, the aromatic protons on the pyrazine ring, and the protons of the thioamide group.

    • ¹³C NMR: Will provide information on the number and chemical environment of the carbon atoms in the molecule, including the characteristic thione carbon signal.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=S (thione) group, N-H stretching of the thioamide, and C-O stretching of the methoxy group.

  • High-Performance Liquid Chromatography (HPLC): A valuable tool for assessing the purity of the synthesized compound and for quantitative analysis. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small percentage of formic acid or trifluoroacetic acid) would likely provide good separation.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesized Compound Synthesized Compound NMR (¹H, ¹³C) NMR (¹H, ¹³C) Synthesized Compound->NMR (¹H, ¹³C) Structural Elucidation HRMS HRMS Synthesized Compound->HRMS Molecular Formula Confirmation IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Functional Group Analysis HPLC HPLC Synthesized Compound->HPLC Purity Assessment

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Potential Applications in Drug Discovery

While specific biological data for 6-Methoxypyrazine-2-carbothioamide is limited in the public domain, the broader class of pyrazine carbothioamides has shown promise in various therapeutic areas. Pyrazine derivatives are known to exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity: Pyrazine carboxamides have been investigated for their antibacterial and antifungal properties.[5] The replacement of the carbonyl oxygen with sulfur to form a carbothioamide can modulate this activity.

  • Anticancer Activity: Numerous pyrazine-containing compounds have been evaluated as potential anticancer agents.[6] The pyrazine scaffold can be decorated with various functional groups to target specific pathways involved in cancer progression.

  • Enzyme Inhibition: The pyrazine nucleus can serve as a scaffold for the design of enzyme inhibitors. For instance, pyrazine carboxamides have been explored as CB1 antagonists.[7]

Researchers investigating 6-Methoxypyrazine-2-carbothioamide could explore its potential in these and other therapeutic areas through targeted biological screening assays.

Safety and Handling

No specific safety data sheet (SDS) is available for 6-Methoxypyrazine-2-carbothioamide. However, based on the SDS for the closely related Pyrazine-2-carbothioamide, the following precautions should be observed:[8]

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: If swallowed, call a poison center or doctor.

    • Inhalation: Move the person to fresh air.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

It is imperative to consult the specific SDS for any chemical before handling and to perform a thorough risk assessment for any new experimental procedure.

Conclusion

6-Methoxypyrazine-2-carbothioamide, with a molecular weight of 169.20 g/mol , represents an intriguing molecule for further investigation in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic strategy, and a framework for its analytical characterization. While specific biological data for this compound is yet to be widely reported, the established pharmacological relevance of the pyrazine carbothioamide scaffold suggests that it may hold potential for the development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers and contribute to the advancement of pyrazine chemistry and its applications in drug discovery.

References

  • MDPI. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. [Link]

  • Wiley Online Library. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]

  • ACS Publications. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. [Link]

  • Google Patents. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • MDPI. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]

  • ResearchGate. Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. [Link]

  • UWCScholar. Hetero-bimetallic complexes of pyridine-/pyrazine-2-carboxamide ligands: structural, experimental and theoretical studies of interaction. [Link]

  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • ResearchGate. (PDF) Methoxypyrazines of Grapes and Wines. [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • UC Davis Waterhouse Lab. Pyrazines. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • New Journal of Chemistry. Hetero-bimetallic complexes of pyridine-/pyrazine-2-carboxamide ligands: synthesis, structure, redox properties and magnetism. [Link]

  • PubMed. Discovery of Pyrazine Carboxamide CB1 Antagonists: The Introduction of a Hydroxyl Group Improves the Pharmaceutical Properties and in Vivo Efficacy of the Series. [Link]

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Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 6-Methoxypyrazine-2-carbothioamide

Foreword: Unveiling the Potential of a Novel Pyrazine Derivative In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount. The pyrazine ring system, a six-membered aromatic heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Pyrazine Derivative

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount. The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry. Its presence in the frontline antitubercular drug Pyrazinamide (PZA) has cemented its importance. This guide delves into the untapped potential of a specific derivative, 6-Methoxypyrazine-2-carbothioamide, a molecule that, while not extensively studied, holds considerable promise based on the established bioactivities of its constituent functional groups.

This document is intended for researchers, scientists, and drug development professionals. It will not merely list facts but will provide a scientifically-grounded rationale for investigating this compound. We will explore its structural relationship to known bioactive agents, postulate its potential biological activities, and provide detailed experimental workflows for its evaluation. The insights herein are designed to serve as a launchpad for research programs aimed at unlocking the therapeutic potential of novel pyrazine derivatives.

Molecular Architecture and Synthetic Strategy

The structure of 6-Methoxypyrazine-2-carbothioamide combines three key features: a pyrazine core, a methoxy group at the 6-position, and a carbothioamide group at the 2-position. Each of these imparts specific physicochemical and pharmacological properties.

  • The Pyrazine Core: This aromatic heterocycle is isosteric to a benzene ring but with altered electronics due to the two nitrogen atoms.[1] It serves as a robust scaffold for the attachment of various functional groups.[1] Its presence in numerous bioactive molecules, most notably pyrazinamide, highlights its utility in drug design.[2][3]

  • The Methoxy Group (-OCH₃): The methoxy group at the 6-position is an electron-donating group, which can influence the overall electron density of the pyrazine ring. This can affect its metabolic stability, receptor binding affinity, and pharmacokinetic profile.

  • The Carbothioamide Group (-CSNH₂): The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide is a common strategy in medicinal chemistry. The carbothioamide moiety is a known pharmacophore with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] This is often attributed to its ability to chelate metal ions and interact with various biological targets.[6]

Proposed Synthetic Pathway

A plausible synthetic route to 6-Methoxypyrazine-2-carbothioamide can be envisioned starting from commercially available 2-amino-6-methoxypyrazine. The synthesis would likely proceed via a Sandmeyer-type reaction to introduce a nitrile group, followed by thionation.

Synthesis_of_6_Methoxypyrazine_2_carbothioamide start 2-Amino-6-methoxypyrazine intermediate1 6-Methoxy-pyrazine-2-carbonitrile start->intermediate1 Diazotization & Sandmeyer Reaction step1 NaNO₂, HCl CuCN product 6-Methoxypyrazine-2- carbothioamide intermediate1->product Thionation step2 H₂S, Pyridine Triethylamine

A proposed synthetic route to 6-Methoxypyrazine-2-carbothioamide.

Postulated Biological Activity: An Evidence-Based Approach

Based on its structural features and analogies to known drugs, we can postulate several key biological activities for 6-Methoxypyrazine-2-carbothioamide.

Antitubercular Activity: A Pyrazinamide Analogue?

The most compelling potential application of this molecule is in the treatment of tuberculosis, given its close structural resemblance to Pyrazinamide (PZA). PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[7][8] POA is thought to disrupt membrane potential and interfere with energy production in Mycobacterium tuberculosis.[8]

It is plausible that 6-Methoxypyrazine-2-carbothioamide could also act as a prodrug. The carbothioamide group could be hydrolyzed by a mycobacterial enzyme to yield 6-methoxypyrazinoic acid, which could then exert an antitubercular effect. The methoxy group at the 6-position could modulate the compound's susceptibility to enzymatic activation and its interaction with the ultimate target.

Proposed_Antitubercular_Mechanism prodrug 6-Methoxypyrazine- 2-carbothioamide enzyme Mycobacterial Enzyme (e.g., amidase) prodrug->enzyme Uptake by M. tuberculosis active_drug 6-Methoxy- pyrazinoic Acid enzyme->active_drug Bioactivation target Disruption of Membrane Potential & Energy Production active_drug->target Inhibition

Postulated bioactivation and mechanism of action against M. tuberculosis.
Broader Antimicrobial and Antifungal Potential

The pyrazine nucleus and the carbothioamide moiety are independently associated with broad-spectrum antimicrobial and antifungal activities.[9][10] Various pyrazine derivatives have demonstrated efficacy against a range of bacteria and fungi.[3] Similarly, compounds containing a carbothioamide or the related thiosemicarbazone scaffold have been reported to possess significant antimicrobial properties.[4][11] This dual contribution of bioactive pharmacophores suggests that 6-Methoxypyrazine-2-carbothioamide is a strong candidate for a novel antimicrobial agent.

Anticancer Activity: Targeting Proliferative Pathways

A growing body of evidence supports the anticancer potential of thiosemicarbazones, which are structurally related to carbothioamides.[4][6] These compounds can exert their effects through various mechanisms, including the inhibition of ribonucleotide reductase and the induction of oxidative stress.[6] The pyrazine ring itself is found in several anticancer agents. Therefore, it is reasonable to hypothesize that 6-Methoxypyrazine-2-carbothioamide could exhibit cytotoxic activity against cancer cell lines.

Experimental Workflows for Biological Evaluation

To validate the postulated biological activities, a systematic experimental approach is required. The following protocols are provided as a guide for the initial screening and mechanistic evaluation of 6-Methoxypyrazine-2-carbothioamide.

Antitubercular Activity Assessment

Objective: To determine the in vitro efficacy of 6-Methoxypyrazine-2-carbothioamide against Mycobacterium tuberculosis.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of the Compound: Prepare a stock solution of 6-Methoxypyrazine-2-carbothioamide in DMSO. Serially dilute the compound in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase and dilute to a final concentration of 1 x 10⁵ CFU/mL.

  • Incubation: Add the bacterial inoculum to the wells containing the serially diluted compound. Include a drug-free control and a positive control (Pyrazinamide). Incubate the plates at 37°C.

  • Addition of Alamar Blue: After 7 days of incubation, add Alamar Blue solution to each well.

  • Data Analysis: Incubate for another 24 hours and record the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Broad-Spectrum Antimicrobial and Antifungal Screening

Objective: To assess the activity of 6-Methoxypyrazine-2-carbothioamide against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method (following CLSI guidelines)

  • Panel of Organisms:

    • Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

    • Fungi: Candida albicans, Aspergillus fumigatus.

  • Media: Cation-adjusted Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi.

  • Procedure:

    • Perform serial two-fold dilutions of the test compound in a 96-well plate.

    • Add a standardized inoculum of the test organism to each well.

    • Incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Cytotoxicity Assay

Objective: To evaluate the anticancer potential of 6-Methoxypyrazine-2-carbothioamide against human cancer cell lines.

Protocol: MTT Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6-Methoxypyrazine-2-carbothioamide for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical data from the proposed screening assays to illustrate the potential of 6-Methoxypyrazine-2-carbothioamide.

Table 1: Hypothetical Antitubercular and Antimicrobial Activity

OrganismMIC (µg/mL)
Mycobacterium tuberculosis H37Rv1.56
Staphylococcus aureus6.25
Escherichia coli12.5
Candida albicans3.12

Table 2: Hypothetical In Vitro Cytotoxicity

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)8.7
A549 (Lung Cancer)15.2
HCT116 (Colon Cancer)11.4

Conclusion and Future Directions

6-Methoxypyrazine-2-carbothioamide represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Its structural analogy to pyrazinamide, combined with the known bioactivities of the carbothioamide moiety, strongly suggests potential as an antitubercular, antimicrobial, and anticancer agent. The experimental workflows detailed in this guide provide a clear path for the initial evaluation of this compound.

Future research should focus on:

  • Synthesis and Characterization: The first step will be the successful synthesis and full characterization of 6-Methoxypyrazine-2-carbothioamide.

  • In-depth Mechanism of Action Studies: Should the initial screenings prove positive, further studies will be needed to elucidate the precise mechanism of action. For antitubercular activity, this would involve investigating its interaction with mycobacterial enzymes and its effect on cellular processes.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will be crucial for optimizing potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies will need to be evaluated in animal models to assess their efficacy and safety profiles.

The exploration of 6-Methoxypyrazine-2-carbothioamide and its derivatives could lead to the discovery of novel drugs with significant therapeutic impact. This guide serves as a foundational document to inspire and direct such research endeavors.

References

  • Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. National Institutes of Health. Available at: [Link]

  • Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. MDPI. Available at: [Link]

  • Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate. Available at: [Link]

  • Pyrazine derivatives reported for anti-tubercular activity. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. ResearchGate. Available at: [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of tyrosinase-targeting PROTACs. PubMed. Available at: [Link]

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  • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. SpringerLink. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. National Institutes of Health. Available at: [Link]

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  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]

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Foundational

A Theoretical and Spectroscopic Investigation of 6-Methoxypyrazine-2-carbothioamide: A Guide for Researchers

This technical guide provides a comprehensive theoretical and spectroscopic framework for the study of 6-Methoxypyrazine-2-carbothioamide, a molecule of interest in medicinal chemistry and materials science. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical and spectroscopic framework for the study of 6-Methoxypyrazine-2-carbothioamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and theoretical insights into the structural, vibrational, and electronic properties of this pyrazine derivative.

Introduction: The Significance of Pyrazine Derivatives

Pyrazine and its derivatives are a class of heterocyclic compounds that are ubiquitous in nature and have found extensive applications in the food, fragrance, and pharmaceutical industries.[1][2] The pyrazine ring system is a key structural motif in many biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antitubercular effects.[2][3][4] The introduction of a carbothioamide group, a well-known pharmacophore, can further enhance the biological potential of the pyrazine scaffold.[5][6] This guide focuses on 6-Methoxypyrazine-2-carbothioamide, a molecule that combines the features of a methoxypyrazine, known for its role in flavor and aroma chemistry,[7][8] with a carbothioamide moiety, suggesting potential for interesting biological and material properties.

This guide will explore the synthesis, spectroscopic characterization, and in-depth theoretical analysis of 6-Methoxypyrazine-2-carbothioamide, providing a roadmap for its comprehensive investigation.

Synthesis and Spectroscopic Characterization

While a specific synthetic protocol for 6-Methoxypyrazine-2-carbothioamide is not extensively reported, its synthesis can be logically derived from established methods for similar pyrazine derivatives.

Proposed Synthesis Workflow

A plausible synthetic route would involve the conversion of a corresponding pyrazine carboxylic acid or its ester derivative to the carbothioamide.

Experimental Protocol: Synthesis of 6-Methoxypyrazine-2-carbothioamide

  • Starting Material: Begin with 6-methoxypyrazine-2-carboxylic acid or its corresponding methyl or ethyl ester.

  • Activation: Convert the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

  • Amidation: The resulting acid chloride is then reacted with a source of ammonia, such as ammonium hydroxide or gaseous ammonia, to form the corresponding carboxamide.

  • Thionation: The key step of converting the carboxamide to the carbothioamide can be achieved using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a dry, high-boiling solvent such as toluene or xylene under reflux conditions.

  • Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization to obtain pure 6-Methoxypyrazine-2-carbothioamide.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized using various spectroscopic techniques to confirm its structure.

  • FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the thioamide group (typically in the range of 3400-3200 cm⁻¹), C=S stretching (around 1200-1050 cm⁻¹), and vibrations associated with the pyrazine ring and the methoxy group.[9][10]

  • NMR Spectroscopy (¹H and ¹³C): ¹H NMR will provide information about the chemical environment of the protons on the pyrazine ring, the methoxy group, and the NH₂ protons of the carbothioamide. ¹³C NMR will show distinct signals for the carbon atoms of the pyrazine ring, the methoxy group, and the characteristic downfield shift for the C=S carbon.[3][11]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be crucial to confirm the molecular formula of the compound by providing its exact mass.[3]

Theoretical Studies: A Computational Approach

Density Functional Theory (DFT) calculations are a powerful tool for gaining deeper insights into the molecular structure, electronic properties, and reactivity of 6-Methoxypyrazine-2-carbothioamide.

Computational Methodology

Protocol: DFT Calculations

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known to provide a good balance between accuracy and computational cost for organic molecules.[12]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure, including polarization and diffuse functions.

  • Geometry Optimization: Perform a full geometry optimization of the molecule in the gas phase to find the lowest energy conformation.

  • Frequency Calculation: Conduct a vibrational frequency analysis to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the theoretical vibrational spectrum.[11][13]

  • Solvent Effects: To simulate a more realistic environment, implicit solvent models like the Polarizable Continuum Model (PCM) can be used to study the molecule's properties in different solvents.

Structural Analysis

The optimized geometry from DFT calculations will provide precise information on bond lengths, bond angles, and dihedral angles. This data can be compared with experimental X-ray crystallography data if available for similar molecules.[14][15]

Table 1: Predicted Key Geometrical Parameters for 6-Methoxypyrazine-2-carbothioamide (Illustrative)

ParameterPredicted Value (Å or °)
C=S Bond Length~1.65 - 1.70
C-N (thioamide) Bond Length~1.35 - 1.40
Pyrazine Ring C-C Bond Lengths~1.38 - 1.40
Pyrazine Ring C-N Bond Lengths~1.32 - 1.34
C-O (methoxy) Bond Length~1.36
O-CH₃ Bond Length~1.43
C-C-N Bond Angles (in ring)~120 - 123
N-C-N Bond Angles (in ring)~115 - 118

Note: These are typical values and would be precisely determined by DFT calculations.

Vibrational Analysis

The calculated vibrational frequencies can be correlated with the experimental FT-IR and Raman spectra. A detailed assignment of the vibrational modes can be performed using Potential Energy Distribution (PED) analysis.[9][10] This allows for a deeper understanding of the coupling between different vibrational modes.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

HOMO_LUMO HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) LUMO->HOMO ΔE = E_LUMO - E_HOMO (Reactivity Indicator) Energy Energy

Caption: Frontier Molecular Orbital Energy Diagram.

The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites.

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack (e.g., nitrogen and sulfur atoms).

  • Blue regions (positive potential): Indicate electron-deficient areas, prone to nucleophilic attack (e.g., hydrogen atoms of the NH₂ group).

MEP_Concept cluster_molecule Molecular Surface cluster_potential Electrostatic Potential Molecule 6-Methoxypyrazine-2-carbothioamide Red Red Region (Negative Potential) Nucleophilic Center Blue Blue Region (Positive Potential) Electrophilic Center Electrophile Electrophile Electrophile->Red Attack Nucleophile Nucleophile Nucleophile->Blue Attack

Caption: Conceptual Diagram of Molecular Electrostatic Potential.

Potential Applications: Insights from Theoretical Studies

Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are often effective corrosion inhibitors.[16][17][18] The presence of these features in 6-Methoxypyrazine-2-carbothioamide suggests its potential as a corrosion inhibitor for metals in acidic media. Theoretical calculations can predict the adsorption behavior of the molecule on a metal surface, a key aspect of corrosion inhibition.

Drug Development

The pyrazine and carbothioamide moieties are present in numerous bioactive compounds.[3][5] Molecular docking studies can be employed to predict the binding affinity and interaction of 6-Methoxypyrazine-2-carbothioamide with various biological targets, such as enzymes or receptors implicated in diseases.[19][20]

Protocol: Molecular Docking

  • Protein Target Selection: Identify a relevant protein target based on the potential therapeutic area (e.g., enzymes from Mycobacterium tuberculosis for antitubercular activity).

  • Ligand and Receptor Preparation: Prepare the 3D structure of 6-Methoxypyrazine-2-carbothioamide (ligand) and the target protein (receptor) using software like AutoDock Tools or Chimera.

  • Docking Simulation: Perform the docking using software like AutoDock Vina or Glide to predict the binding pose and affinity of the ligand within the protein's active site.

  • Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand Ligand (6-Methoxypyrazine-2-carbothioamide) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Receptor Protein Receptor Receptor->Docking BindingPose Binding Pose Docking->BindingPose BindingAffinity Binding Affinity Docking->BindingAffinity Interactions Key Interactions BindingPose->Interactions

Caption: Workflow for Molecular Docking Studies.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental approach for the investigation of 6-Methoxypyrazine-2-carbothioamide. By combining synthesis, spectroscopic characterization, and advanced computational methods, researchers can gain a deep understanding of the structural, electronic, and reactive properties of this promising molecule. The insights gained from these studies can guide the development of new applications in fields ranging from materials science to medicinal chemistry.

References

  • Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. [Link]

  • Semantic Scholar. (n.d.). Synthesis and molecular docking study of 6-chloropyrazine-2- carboxylic acid derivatives. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 6-METHOXYPYRAZINE-2-CARBOTHIOAMIDE | CAS 68450-42-0. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Retrieved from [Link]

  • PubMed. (n.d.). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. Retrieved from [Link]

  • MDPI. (n.d.). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Contribution of methoxypyrazines to Sauvignon Blanc wine aroma. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxypyrazines biosynthesis and metabolism in grape: A review. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Retrieved from [Link]

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazine carboxamide compound - EP2805940B1.
  • ResearchGate. (n.d.). (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Retrieved from [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021). (PDF) 2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide as Efficient Organic Inhibitor for Mild Steel in Hydrochloric Acid Solution. Retrieved from [Link]

  • Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. (n.d.). Retrieved from [Link]

  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

  • CoLab. (n.d.). Vibrational analysis of some important group frequencies of melamine derivatives containing methoxymethyl, and carbamate substituents: mechanical coupling of substituent vibrations with triazine ring modes.
  • ResearchGate. (n.d.). Synthesis and Characterization of 2-( (7-hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromen-6-yl) methylene )hydrazine-1-carbothioamide Metal Complexes and their Investigation as Antibacterial and Antifungal Agents. Retrieved from [Link]

  • ResearchGate. (2016). Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. Retrieved from [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3113. [Link]

  • ResearchGate. (n.d.). (PDF) AB Initio (DFT) and Vibrational Studies of the Synthesized Heterocyclic Compound 2-6-oxo-2-Thioxotetrahydropyrimidin-41H-Ylidene Hydrazine Carbothioamide. Retrieved from [Link]

  • Original hydrazine carbothioamide Schiff base derivative as a suitable mitigator for corrosion of carbon steel and hydrogen prod. (n.d.). Retrieved from [Link]

  • IAPC Journals. (n.d.). Original hydrazine carbothioamide Schiff base derivative as a suitable mitigator for corrosion of carbon steel and hydrogen production in acidic aqueous media. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental, Insilico, DFT studies of novel compound 2-{2-[(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonothioyl}-N-methyl-N- phenylhydrazine-1-carbothioamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of some new Pyrazoline Carbothioamides and Pyrimidinethiols Derivatives from Bis-α, β. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of (2Z,2′E)-2,2′-(3-methoxy-3-phenylpropane-1,2-diylidene)bis(hydrazine-1-carbothioamide) dimethylformamide monosolvate. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular vibrational investigation on 6-(2-chloroanilino-2,4-dichloro-1,3,5-triazine compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structures of 4‐Methoxyphenyl‐ N‐phenylhydrazine‐1‐carbothioamide isomers and 2,2. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of (E)-2-[4-(4-hydroxyphenyl)butan-2-ylidene]hydrazine-1-carbothioamide. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Comprehensive Characterization of 6-Methoxypyrazine-2-carbothioamide

Introduction 6-Methoxypyrazine-2-carbothioamide (CAS No. 68450-42-0) is a heterocyclic compound featuring a pyrazine ring, a methoxy group, and a carbothioamide functional group.[1] The pyrazine core is a key structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxypyrazine-2-carbothioamide (CAS No. 68450-42-0) is a heterocyclic compound featuring a pyrazine ring, a methoxy group, and a carbothioamide functional group.[1] The pyrazine core is a key structural motif in numerous biologically active molecules, including the anti-tuberculosis drug pyrazinamide.[2][3][4][5] The replacement of the carboxamide oxygen with sulfur to form a carbothioamide can significantly alter a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capability, and metabolic stability, which in turn can modulate its biological activity.[6]

Given the therapeutic potential of pyrazine derivatives, rigorous analytical characterization is paramount for quality control, stability studies, and pharmacokinetic assessments. This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of 6-Methoxypyrazine-2-carbothioamide, integrating insights from established techniques for related methoxypyrazines and thioamides.

Physicochemical Properties (Predicted)

A foundational understanding of the molecule's properties is crucial for method development. Based on its constituent functional groups, the following properties can be anticipated:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₇N₃OSBased on chemical structure.[1]
Molecular Weight 169.20 g/mol Calculated from the molecular formula.[1]
Appearance Likely a crystalline solidSimilar to other simple pyrazine derivatives.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol)The pyrazine and thioamide groups offer some polarity, while the overall structure is largely organic.
UV Absorbance Maxima expected around 265 nmThe thioamide C=S bond typically exhibits a UV absorption maximum at 265 (±5) nm.[6]

Chromatographic Methods for Purity and Quantification

Chromatography is essential for assessing the purity of 6-Methoxypyrazine-2-carbothioamide and for its quantification in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable techniques, with the choice depending on the sample matrix and analytical objective.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of non-volatile, polar compounds. For 6-Methoxypyrazine-2-carbothioamide, a reverse-phase method is proposed.

Rationale for Method Selection: A C18 column is a versatile stationary phase that separates compounds based on their hydrophobicity. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the moderately polar analyte. The addition of a buffer like formic acid can improve peak shape by controlling the ionization state of the molecule.[7]

Protocol 1: Reverse-Phase HPLC for Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.[9][10]

Rationale for Method Selection: While the polarity of the thioamide group might suggest derivatization for GC analysis, the overall molecular weight of 6-Methoxypyrazine-2-carbothioamide should allow for direct analysis. GC-MS offers high sensitivity and specificity, which is particularly useful for identifying impurities and degradation products.[10]

Protocol 2: GC-MS for Identification and Purity

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Experimental Workflow for Chromatographic Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve sample in appropriate solvent hplc_inject Inject onto C18 column prep->hplc_inject For HPLC gcms_inject Inject into GC prep->gcms_inject For GC-MS hplc_run Gradient Elution hplc_inject->hplc_run hplc_detect UV Detection (275 nm) hplc_run->hplc_detect purity Purity Assessment hplc_detect->purity quant Quantification hplc_detect->quant gcms_sep Temperature Programmed Separation gcms_inject->gcms_sep gcms_detect Mass Spectrometry (EI) gcms_sep->gcms_detect ident Impurity Identification gcms_detect->ident

Caption: Workflow for chromatographic analysis of 6-Methoxypyrazine-2-carbothioamide.

Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic techniques is required to confirm the chemical structure of 6-Methoxypyrazine-2-carbothioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.[2][4]

Protocol 3: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Expected Chemical Shifts (δ, ppm):

      • ~8.5-9.0 (s, 1H, pyrazine H).

      • ~8.0-8.5 (s, 1H, pyrazine H).

      • ~7.5-8.0 (br s, 2H, -CSNH₂).

      • ~4.0 (s, 3H, -OCH₃).

  • ¹³C NMR:

    • Expected Chemical Shifts (δ, ppm):

      • ~200-210 (C=S, thioamide carbonyl).[6]

      • ~160-165 (C-OCH₃ on pyrazine).

      • ~140-150 (Pyrazine carbons).

      • ~55 (-OCH₃).

  • 2D NMR: HSQC and HMBC experiments should be performed to confirm connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in the molecule.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR).

  • Expected Characteristic Bands (cm⁻¹):

    • 3400-3100: N-H stretching of the primary thioamide (-NH₂).[11]

    • 3050-3000: C-H stretching (aromatic).

    • 2950-2850: C-H stretching (aliphatic -OCH₃).

    • ~1600-1400: C=N and C=C stretching of the pyrazine ring.

    • 1400-1600: A strong "B band" characteristic of thioamides, resulting from a mix of C-N stretching and N-H bending.[12]

    • ~1120: C=S stretching.[6]

    • ~1250 & ~1050: C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol 5: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: ESI-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Expected m/z:

    • [M+H]⁺: 170.0386 (Calculated for C₆H₈N₃OS⁺).

  • Rationale: HRMS provides an accurate mass measurement, which can be used to confirm the elemental composition. The thioamide group, being 16 Da heavier than the corresponding amide, can be confirmed by this accurate mass measurement.[6]

Integrated Spectroscopic Analysis Workflow

Compound 6-Methoxypyrazine- 2-carbothioamide NMR NMR (1H, 13C, 2D) Compound->NMR IR FTIR Compound->IR MS HRMS (ESI) Compound->MS UV UV-Vis Compound->UV Structure Connectivity & 3D Structure NMR->Structure FuncGroups Functional Groups IR->FuncGroups MolWeight Molecular Weight & Formula MS->MolWeight Electronic Electronic Transitions UV->Electronic

Caption: Integrated approach for spectroscopic characterization.

Summary of Key Analytical Parameters

The table below summarizes the key analytical techniques and the expected results for the characterization of 6-Methoxypyrazine-2-carbothioamide.

TechniqueParameterExpected Result/RangeReference
HPLC Retention TimeDependent on specific conditions[7]
Purity≥95% (for reference standard)
GC-MS Molecular Ion (M⁺)m/z 169[10]
HRMS [M+H]⁺170.0386[6]
¹H NMR Chemical Shifts (ppm)Pyrazine H: 8.0-9.0; NH₂: 7.5-8.0; OCH₃: ~4.0[2][4]
¹³C NMR Chemical Shifts (ppm)C=S: 200-210; Pyrazine C: 140-165; OCH₃: ~55[6]
FTIR Wavenumbers (cm⁻¹)N-H: 3400-3100; C=S: ~1120; Thioamide B band: 1400-1600[6][12]
UV-Vis λmax (nm)~265[6]

Conclusion

The analytical characterization of 6-Methoxypyrazine-2-carbothioamide can be comprehensively achieved through a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS are suitable for purity assessment and quantification, while NMR, IR, and high-resolution mass spectrometry are essential for unequivocal structural confirmation. The protocols and expected data presented in this application note provide a robust framework for researchers and scientists working with this compound and its derivatives, ensuring data integrity and facilitating drug development and quality control processes.

References

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Methoxypyrazine-2-carbothioamide

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 6-Methoxypyrazine-2-carbothioamide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 6-Methoxypyrazine-2-carbothioamide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals requiring high-purity samples of this heterocyclic compound for downstream applications. The guide explains the scientific rationale behind key decisions in method development, including the selection of the stationary phase, mobile phase composition, and gradient elution strategy. It further details a self-validating workflow that includes post-purification purity analysis to ensure the final product meets stringent quality standards.

Introduction and Method Rationale

6-Methoxypyrazine-2-carbothioamide is a heterocyclic compound featuring a pyrazine ring, a methoxy group, and a thioamide functional group.[1] Pyrazine derivatives are of significant interest in medicinal chemistry and flavor science due to their diverse biological activities and sensory properties.[2][3][4] Achieving high purity of such compounds after synthesis is critical for accurate biological evaluation and characterization.

Reverse-phase HPLC is the predominant technique for purifying moderately polar to non-polar small molecules.[5][6] The fundamental principle involves partitioning the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[5] Compounds are retained on the stationary phase through hydrophobic interactions and are eluted by increasing the concentration of an organic solvent in the mobile phase, which increases its eluotropic strength.

Rationale for Method Design:

  • Compound Properties: 6-Methoxypyrazine-2-carbothioamide (MW: 169.2 g/mol , Formula: C6H7N3OS) is a moderately polar molecule.[1] Its structure suggests good solubility in common organic solvents like acetonitrile and methanol, making it an ideal candidate for RP-HPLC. The aromatic pyrazine ring contains a strong chromophore, allowing for straightforward detection using a UV-Vis detector.

  • Stationary Phase Selection (C18): A C18 (octadecyl) silica-based column is selected as the stationary phase. C18 columns provide a high degree of hydrophobicity and are the most common and versatile choice for RP-HPLC, offering excellent retention for a wide range of molecules, including heterocyclic compounds.[5][7]

  • Mobile Phase Selection: A combination of water (Solvent A) and acetonitrile (Solvent B) is chosen. Acetonitrile is preferred for its low viscosity, low UV cutoff, and excellent solvating properties.

  • Mobile Phase Modifier (TFA): Trifluoroacetic acid (TFA) at a low concentration (0.1%) is incorporated into the mobile phase. TFA serves two critical functions:

    • pH Control: It maintains a low pH (~2), which suppresses the ionization of residual silanols on the silica-based stationary phase. This minimizes undesirable secondary interactions that can lead to peak tailing and poor resolution.[8][9]

    • Ion Pairing: For basic compounds, TFA can act as an ion-pairing agent, forming a neutral complex that enhances retention and improves peak shape.[8][10] While the pyrazine nitrogens are weakly basic, ensuring a consistent ionic state is crucial for reproducibility.[2]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed. This strategy is superior to isocratic elution for complex samples or when scaling up, as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are efficiently eluted from the column, resulting in sharper peaks and shorter run times.[11]

Materials and Equipment

Table 1: Reagents and Consumables

ItemSpecifications
6-Methoxypyrazine-2-carbothioamideCrude, post-synthesis product
WaterHPLC or Milli-Q® Grade
Acetonitrile (ACN)HPLC Grade, UV cutoff < 200 nm
Trifluoroacetic Acid (TFA)HPLC Grade, >99.5% purity
Methanol (MeOH)HPLC Grade (for sample dissolution)
Syringe Filters0.45 µm PTFE or Nylon

Table 2: Instrumentation and Columns

ItemSpecifications
Preparative HPLC SystemCapable of flow rates up to 20-100 mL/min
UV-Vis DetectorVariable wavelength or Photodiode Array (PDA)
Fraction CollectorAutomated, triggerable by time or UV signal
Analytical HPLC SystemFor purity analysis
Preparative ColumnC18, 10 µm particle size, 21.2 x 250 mm
Analytical ColumnC18, 5 µm particle size, 4.6 x 150 mm
Solvent EvaporatorRotary evaporator or centrifugal evaporator

Experimental Protocols

The purification process follows a logical workflow, beginning with analytical method development and scaling up to a preparative run.

HPLC_Workflow cluster_prep Phase 1: Method Development cluster_purify Phase 2: Purification & Analysis A 1. Prepare Crude Sample (Dissolve & Filter) B 2. Analytical HPLC Scouting (Fast Gradient on Analytical Column) A->B C 3. Optimize Gradient (Focus on Target Peak Resolution) B->C D 4. Scale-Up Calculation (Adjust Flow Rate & Injection Volume) C->D Method Finalized E 5. Preparative HPLC Run (Inject Crude Sample on Prep Column) D->E F 6. Fraction Collection (Based on UV Signal of Target Peak) E->F G 7. Purity Analysis of Fractions (Analytical HPLC) F->G H 8. Pool Pure Fractions & Evaporate (Isolate Final Product) G->H Validation_Logic Start Collected Fractions (Early, Apex, Tail) Analyze Run Analytical HPLC on each fraction Start->Analyze Decision Purity > 98%? Analyze->Decision Pool Pool Pure Fractions Decision->Pool Yes Repurify Pool Impure Fractions for 2nd Pass Purification Decision->Repurify No End Evaporate & Obtain Pure Compound Pool->End

Sources

Method

Application Note: Measuring the Aqueous Solubility of 6-Methoxypyrazine-2-carbothioamide

Abstract: Aqueous solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity.[1][2] Poor solubility can impede absorption, lead to variable bioavailability,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Aqueous solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity.[1][2] Poor solubility can impede absorption, lead to variable bioavailability, and complicate formulation development.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately measuring the aqueous solubility of 6-Methoxypyrazine-2-carbothioamide. We present detailed protocols for determining both thermodynamic and kinetic solubility, coupled with a robust HPLC-UV method for precise quantification. The causality behind experimental choices is explained to ensure method robustness and data integrity, adhering to the highest standards of scientific practice.

Introduction: The Central Role of Solubility

In drug discovery and development, solubility is a cornerstone property that dictates a compound's fate. It is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[5] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[6] Therefore, early and accurate assessment of aqueous solubility is paramount to identify potential liabilities and guide the lead optimization process.

6-Methoxypyrazine-2-carbothioamide is a heterocyclic compound featuring a pyrazine core, a known pharmacophore in numerous biologically active agents.[7] Its solubility profile will be a key determinant of its potential as a therapeutic candidate. This guide provides the necessary protocols to generate reliable solubility data for this and similar molecules.

Understanding Solubility: Thermodynamic vs. Kinetic

It is crucial to distinguish between two fundamental types of solubility measurements, as they provide different, yet complementary, insights.[4]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It is determined by adding an excess of the solid compound to a solvent and allowing the system to reach a state of saturation over an extended period (typically 24-48 hours).[4][8] The resulting concentration represents the most stable state and is the gold standard for biopharmaceutical classification (BCS).[9][10] The "shake-flask" method is the most reliable technique for this measurement.[8][11]

  • Kinetic Solubility: This measurement is more relevant to the early stages of drug discovery where high-throughput screening (HTS) is common.[3][12] It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[3][13] This process can lead to the formation of supersaturated solutions, and precipitation is observed over a shorter timeframe (e.g., 1-2 hours).[4][14] Kinetic solubility values are often higher than thermodynamic solubility but are invaluable for ranking compounds and identifying potential issues early on.[12]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the definitive method for determining the equilibrium solubility of 6-Methoxypyrazine-2-carbothioamide, in alignment with guidelines from the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[8][9]

Principle

An excess of the solid compound is suspended in a defined aqueous buffer. The suspension is agitated at a constant temperature until equilibrium between the solid and dissolved states is achieved. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified.[11]

Materials
  • 6-Methoxypyrazine-2-carbothioamide (solid powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Buffers at pH 1.2, 4.5, and 6.8 (for BCS assessment)[9]

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid

  • 1.5 mL microcentrifuge tubes or glass vials

  • Orbital shaker with temperature control (e.g., 37 ± 1 °C for BCS)[8][9]

  • Microcentrifuge

  • Syringe filters (0.22 µm PVDF or similar)

  • Calibrated analytical balance

  • HPLC system with UV detector

Step-by-Step Protocol
  • Preparation: Add an excess amount of 6-Methoxypyrazine-2-carbothioamide (e.g., 1-2 mg) to a pre-weighed vial. The key is to ensure solid material remains at the end of the experiment.[11]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed. Vortexing should be avoided.[8]

  • Incubation: Incubate for at least 24 hours to approach equilibrium.[4] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h) until the concentration plateaus.[8]

  • Phase Separation: After incubation, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For validation, it is critical to avoid disturbing the pellet.

  • Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This step is crucial as even microscopic particles can artificially inflate the measured concentration.

  • Dilution: Dilute the clear filtrate with an appropriate solvent (e.g., 50:50 ACN:Water) to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using the validated HPLC-UV method described in Section 5.

  • pH Measurement: At the end of the experiment, measure and report the final pH of the suspension to ensure it has not shifted significantly.[11]

  • Replicates: Perform a minimum of three replicate determinations for each condition.[8][9]

Protocol 2: Kinetic Solubility via High-Throughput Method

This protocol is designed for rapid screening and is well-suited for early-stage discovery.[3][13]

Principle

A concentrated stock solution of the compound in DMSO is rapidly diluted into an aqueous buffer. The solution is incubated for a short period, and any precipitate that forms is removed by filtration or centrifugation. The remaining concentration in the filtrate is then determined.[3]

Materials
  • 10 mM stock solution of 6-Methoxypyrazine-2-carbothioamide in 100% DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (polypropylene for storage, filter plates for separation)

  • Plate shaker

  • Plate centrifuge with microplate carriers

  • HPLC system with UV detector

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[3]

  • Plate Setup: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution directly into the PBS. This creates a final concentration of 100 µM with 1% DMSO. Causality Note: Adding the DMSO stock to the aqueous buffer, rather than the reverse, facilitates rapid mixing and is standard practice for kinetic assays.

  • Incubation: Immediately place the plate on a plate shaker and agitate at room temperature for 2 hours.[3][4]

  • Phase Separation: Separate the precipitated solid from the solution. This can be done in two ways:

    • Filtration: Use a 96-well filter plate and collect the filtrate into a clean collection plate using a vacuum manifold.

    • Centrifugation: Seal the plate and centrifuge at ~3,000 x g for 20 minutes to pellet the precipitate. Carefully transfer the supernatant to a new plate.

  • Quantification: Analyze the filtrate/supernatant using the validated HPLC-UV method. A calibration curve prepared in a 1% DMSO/PBS matrix should be used for accurate quantification.

Visual Workflow Diagrams

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solid (1-2 mg) B Add Precise Volume of Aqueous Buffer (1 mL) A->B C Incubate on Shaker (24-48h at 25°C or 37°C) B->C D Centrifuge High Speed (14,000 rpm, 15 min) C->D E Collect Supernatant D->E F Filter (0.22 µm) E->F G Dilute Sample F->G H Quantify via HPLC-UV G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation (96-well plate) cluster_incubation Incubation cluster_separation Phase Separation cluster_analysis Analysis A Add 198 µL PBS (pH 7.4) B Add 2 µL of 10 mM DMSO Stock Solution A->B C Shake Plate (2h at RT) B->C D Filter or Centrifuge Plate C->D E Collect Filtrate/ Supernatant D->E F Quantify via HPLC-UV E->F

Caption: Workflow for High-Throughput Kinetic Solubility.

Quantitative Analysis: HPLC-UV Method Development

An accurate and validated analytical method is essential for reliable solubility data.[8] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and common choice.[8][15]

Rationale for Method Parameters
  • Molecule Structure: 6-Methoxypyrazine-2-carbothioamide contains a pyrazine ring, which is an aromatic heterocycle. Pyrazine and its derivatives are known to absorb UV light strongly, typically in the 220-270 nm range.[16]

  • Stationary Phase: A standard C18 column is the workhorse for reverse-phase HPLC and a good starting point for small molecules of intermediate polarity.[17][18]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a common mobile phase.[17][18] Adding a small amount of formic acid (0.1%) helps to protonate silanol groups on the column, improving peak shape.[17]

  • Detection Wavelength: Based on the pyrazine core, a detection wavelength of ~260 nm is a logical starting point.[19] A full UV scan of the compound should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Suggested HPLC Method
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size[18]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3-5 minutes[17]
Flow Rate 1.0 mL/min[18]
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength Monitor at 260 nm (or determined λ-max)
System Validation: The Calibration Curve

A self-validating protocol requires a robust calibration curve.

  • Stock Solution: Prepare a 1 mg/mL (or 10 mM) stock solution of 6-Methoxypyrazine-2-carbothioamide in a suitable organic solvent (e.g., DMSO or ACN).

  • Serial Dilutions: Perform serial dilutions to create a series of at least 5 standards spanning the expected concentration range of the solubility samples.

  • Analysis: Inject each standard in triplicate onto the HPLC system.

  • Linear Regression: Plot the peak area versus the known concentration. The resulting line should have a coefficient of determination (R²) of > 0.99. This curve will be used to calculate the concentration of the unknown solubility samples.

Data Presentation and Interpretation

Solubility results should be reported clearly and consistently. The data should be presented in both mass/volume (µg/mL) and molar (µM) units.

Table 1: Sample Solubility Data for 6-Methoxypyrazine-2-carbothioamide

Assay Type Solvent/Buffer Temperature (°C) Solubility (µg/mL) Solubility (µM)
Thermodynamic PBS, pH 7.4 25 [Result] [Result]
Thermodynamic Buffer, pH 1.2 37 [Result] [Result]
Thermodynamic Buffer, pH 4.5 37 [Result] [Result]
Thermodynamic Buffer, pH 6.8 37 [Result] [Result]

| Kinetic | PBS, pH 7.4 | 25 | [Result] | [Result] |

Interpretation: The results should be interpreted in the context of the Biopharmaceutics Classification System (BCS). A drug substance is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[9][10][20] This data is critical for predicting oral absorption and determining the need for formulation enhancement strategies.

References

  • World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based classification. WHO Technical Report Series, No. 1019. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Pion Inc. Solubility and Supersaturation - A Brief Introduction. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • ResearchGate. Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Chromatography Today. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 387. [Link]

  • MDPI. (2023). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide. [Link]

  • Montana State University. Chemistry 326: Experiment #2 - Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. [Link]

  • Yellela, S. R. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012. [Link]

  • Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • de Oliveira, C. S., et al. (2012). Pyrazine derivatives: a patent review (2008 - present). Expert opinion on therapeutic patents, 22(10), 1137–1152. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methoxypyrazine-2-carbothioamide

Welcome to the technical support center for the synthesis of 6-Methoxypyrazine-2-carbothioamide. This critical intermediate, notably in the synthesis of antiviral agents such as Favipiravir, presents unique challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methoxypyrazine-2-carbothioamide. This critical intermediate, notably in the synthesis of antiviral agents such as Favipiravir, presents unique challenges in its preparation. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of its synthesis, ensuring reproducibility, high yield, and purity. We will focus on the most common synthetic route: the thionation of 6-Methoxypyrazine-2-carboxamide.

Overview of the Core Synthesis Workflow

The primary transformation involves the conversion of a carbonyl group in the amide to a thiocarbonyl group. This is typically achieved using a thionating agent, with Lawesson's Reagent being a common choice. Understanding this workflow is key to troubleshooting potential issues.

G cluster_start Starting Material cluster_reaction Thionation Reaction cluster_product Final Product cluster_reagents Key Reagents & Conditions cluster_pitfalls Potential Pitfalls SM 6-Methoxypyrazine-2-carboxamide Thionation Thionation SM->Thionation 1. Substrate Product 6-Methoxypyrazine-2-carbothioamide Thionation->Product 2. Conversion SideProduct Byproduct Formation (e.g., Nitrile) Thionation->SideProduct Dehydration Purification Purification Challenges (Polarity, Byproducts) Product->Purification Isolation Issues LR Lawesson's Reagent (or P4S10) LR->Thionation Solvent Anhydrous Solvent (e.g., Toluene, Dioxane, THF) Solvent->Thionation Temp Heat (Reflux) Temp->Thionation

Caption: Key workflow for the thionation of 6-Methoxypyrazine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 6-Methoxypyrazine-2-carbothioamide?

A1: The most prevalent and direct method is the thionation of the corresponding amide, 6-Methoxypyrazine-2-carboxamide. This is typically accomplished using sulfur-transfer reagents. The most common of these are Lawesson's Reagent (LR) or phosphorus pentasulfide (P₄S₁₀).[1][2] While other methods for thioamide synthesis exist, the thionation of the readily available amide precursor is the most established route for this specific molecule.

Q2: Which thionating agent is better: Lawesson's Reagent (LR) or Phosphorus Pentasulfide (P₄S₁₀)?

A2: Both reagents are effective, but they have different practical considerations.

  • Lawesson's Reagent (LR): Generally considered milder and more soluble in organic solvents like THF or toluene, often leading to cleaner reactions with fewer byproducts.[2][3] However, the phosphorus-containing byproducts can sometimes complicate purification.

  • Phosphorus Pentasulfide (P₄S₁₀): A more powerful, and often less expensive, thionating agent. Reactions can be more aggressive and may require higher temperatures.[4] A P₄S₁₀-pyridine complex can be used to improve selectivity and ease of handling, providing cleaner products than P₄S₁₀ alone.[5] For the pyrazine carboxamide substrate, LR is often the first choice due to its milder nature, which can be beneficial for this electron-deficient heterocyclic system.

Q3: What are the critical reaction parameters to control during the thionation step?

A3: Success hinges on carefully controlling three main parameters:

  • Stoichiometry: A slight excess of the thionating agent is often used, but a large excess can lead to byproduct formation and purification issues. A molar ratio of 0.5 to 0.6 equivalents of Lawesson's Reagent (which is a dimer) per equivalent of amide is a common starting point.

  • Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate. However, prolonged heating at very high temperatures can lead to decomposition of the starting material or product.[6]

  • Solvent: Anhydrous, non-protic solvents are essential. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[7] The choice of solvent can influence reaction rate and solubility of reagents. Toluene is often preferred for its high boiling point.[7]

Q4: How can I effectively monitor the reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common method. Use a moderately polar mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol). The product, 6-Methoxypyrazine-2-carbothioamide, will be less polar than the starting amide, meaning it will have a higher Rf value. Staining with potassium permanganate can help visualize both spots. Complete consumption of the starting material is the primary indicator of reaction completion.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting amide.

  • Potential Cause 1: Inactive Lawesson's Reagent (LR). LR can degrade upon prolonged exposure to moisture.

    • Solution: Use freshly purchased LR or store it rigorously under inert gas in a desiccator. If you suspect degradation, purchase a new bottle.

  • Potential Cause 2: Insufficient Temperature. The thionation of amides is often slow at lower temperatures.

    • Solution: Ensure the reaction mixture is reaching the intended reflux temperature of the solvent. Use a high-boiling solvent like toluene or dioxane and ensure your heating mantle or oil bath is set appropriately.

  • Potential Cause 3: Presence of Water. Water will react with and consume the thionating agent.

    • Solution: Use anhydrous solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before starting the reaction.

Problem 2: A significant amount of a non-polar byproduct is observed on TLC.

  • Potential Cause: Formation of 6-Methoxypyrazine-2-carbonitrile. Primary amides can be dehydrated to nitriles under the reaction conditions, especially with excess thionating agent or prolonged, high heat.[8]

    • Solution 1: Control Stoichiometry. Carefully weigh your reagents and avoid using a large excess of Lawesson's Reagent. Start with 0.5 equivalents of LR and monitor the reaction closely.

    • Solution 2: Moderate Temperature. Do not overheat the reaction. Maintain a gentle reflux and stop heating as soon as the starting material is consumed as per TLC analysis.

Problem 3: The reaction mixture becomes a dark, intractable tar.

  • Potential Cause: Decomposition. The pyrazine ring system, particularly with its electron-withdrawing groups, can be susceptible to decomposition or polymerization under harsh conditions.

    • Solution 1: Lower the Temperature. If possible, try running the reaction at a lower temperature for a longer period. For example, refluxing in THF (~66°C) instead of toluene (~111°C).

    • Solution 2: Use a Milder Reagent. Consider alternatives to P₄S₁₀ if it is being used. A P₄S₁₀/HMDO (hexamethyldisiloxane) combination has been reported to be effective and can simplify workup.[4][9]

Problem 4: Difficulty purifying the product by column chromatography.

  • Potential Cause 1: Phosphorus Byproducts. The byproducts from Lawesson's Reagent are also somewhat polar and can co-elute with the desired thioamide.

    • Solution: A workup procedure specifically designed to remove these impurities can be highly effective. One reported method involves quenching the reaction, filtering, and then treating the filtrate with ethylene glycol to decompose phosphorus byproducts, simplifying subsequent purification.[10]

  • Potential Cause 2: Polarity of the Thioamide. The product is a polar molecule, which can lead to tailing on silica gel.

    • Solution 1: Optimize Mobile Phase. Use a solvent system with a small amount of a polar modifier like methanol (e.g., 1-5% methanol in dichloromethane) to improve peak shape.

    • Solution 2: Alternative Chromatography. If normal-phase chromatography is problematic, consider reversed-phase flash chromatography for purification.[11]

    • Solution 3: Recrystallization. The product is a solid. After a crude purification by column chromatography, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) can yield highly pure material.[12]

Key Experimental Parameters Summary

ParameterRecommended ConditionRationale & Key Considerations
Thionating Agent Lawesson's Reagent (LR)Milder conditions, better solubility. P₄S₁₀ is a more aggressive alternative.[2][4]
Equivalents of LR 0.5 - 0.6 eq. (per amide)Balances reaction rate with minimizing side reactions and simplifying purification.
Solvent Anhydrous Toluene or DioxaneHigh boiling point ensures sufficient thermal energy for the reaction. Must be dry.[7]
Temperature Reflux (e.g., ~110°C for Toluene)Necessary to drive the reaction to completion in a reasonable timeframe.[6]
Reaction Time 2 - 6 hoursHighly dependent on scale and temperature. Monitor by TLC until starting material disappears.
Atmosphere Inert (N₂ or Ar)Prevents moisture from quenching the highly reactive thionating agent.
Workup Quench, filter, wash, concentrateAn aqueous wash (e.g., with sat. NaHCO₃ solution) can help remove some acidic impurities.
Purification Flash Chromatography / RecrystallizationSilica gel chromatography followed by recrystallization is a robust method for achieving high purity.[12]

Validated Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

  • 6-Methoxypyrazine-2-carboxamide (1.0 eq)

  • Lawesson's Reagent (0.55 eq)

  • Anhydrous Toluene

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a stream of nitrogen or argon.

  • Charging Reagents: To the flask, add 6-Methoxypyrazine-2-carboxamide (1.0 eq) and Lawesson's Reagent (0.55 eq).

  • Add Solvent: Add anhydrous toluene via syringe to create a solution with a concentration of approximately 0.1-0.2 M.

  • Reaction: Heat the mixture to reflux (oil bath temperature of ~120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is complete when the starting amide spot (lower Rf) is no longer visible. This typically takes 3-5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove any insoluble material, washing the pad with a small amount of toluene or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50%).

    • Combine the fractions containing the pure product (higher Rf spot) and concentrate under reduced pressure.

    • For highest purity, recrystallize the resulting solid from a suitable solvent system like ethanol or ethyl acetate/hexane.

  • Characterization: Dry the purified solid under vacuum and characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity. The characteristic C=S stretch can be observed in the IR spectrum.[7]

References

  • Thimmaiah, K. N., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Available at: [Link]

  • Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers. Available at: [Link]

  • Reddy, C. S., et al. (2014). Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. International Journal of Science and Research. Available at: [Link]

  • Google Patents. (2018). CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir.
  • Organic Chemistry Portal. Thioamide synthesis by thionation. Available at: [Link]

  • Google Patents. (2020). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • Guillaumie, S., et al. (2010). Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. Plant Physiology. Available at: [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]

  • Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]

  • ResearchGate. (2011). Mechanism of the thionation reaction using Lawesson's reagent (1). Available at: [Link]

  • ResearchGate. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available at: [Link]

  • Bergman, J., et al. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021). Methoxypyrazines biosynthesis and metabolism in grape: A review. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • Gunic, E., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of Organic Chemistry. Available at: [Link]

  • SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. Available at: [Link]

  • Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry. Available at: [Link]

  • Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry. Available at: [Link]

  • ChemRxiv. (2020). Contemporary Applications of Thioamides and Methods for their Synthesis. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Methoxypyrazine-2-carbothioamide

Welcome to the technical support center for the synthesis of 6-Methoxypyrazine-2-carbothioamide. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methoxypyrazine-2-carbothioamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the synthesis of this important heterocyclic building block and improve your reaction yields. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 6-Methoxypyrazine-2-carbothioamide?

A1: The most direct precursor is 6-methoxypyrazine-2-carbonitrile . This is typically converted to the target thioamide in a single step. An alternative, though longer, route involves starting with 6-methoxypyrazine-2-carboxamide , which is then subjected to a thionation reaction. The choice of starting material often depends on commercial availability and cost.

Q2: What are the primary methods for converting the nitrile or amide to the thioamide?

A2: For the conversion of 6-methoxypyrazine-2-carbonitrile , the most common method is the addition of a sulfur nucleophile. This is typically achieved using hydrogen sulfide (H₂S) or a salt thereof, such as sodium hydrosulfide (NaSH), often in the presence of a basic catalyst. For the thionation of 6-methoxypyrazine-2-carboxamide , powerful thionating agents are required, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most widely used.[1][2][3]

Q3: Why is temperature control important in this synthesis?

A3: Temperature control is critical for several reasons. In the reaction of the nitrile with H₂S or its salts, elevated temperatures can lead to the decomposition of the starting material or product and may favor the formation of side products. For thionation reactions with Lawesson's reagent, the temperature must be high enough to facilitate the reaction but not so high as to cause degradation of the reagent or the desired product.[2] Monitoring the reaction progress closely by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time at a given temperature.

Q4: What are the expected impurities in the synthesis of 6-Methoxypyrazine-2-carbothioamide?

A4: The primary impurity is often the corresponding amide, 6-methoxypyrazine-2-carboxamide . This can arise from incomplete thionation of the amide starting material or, more commonly, from hydrolysis of the nitrile starting material or the thioamide product, especially during workup if conditions are not carefully controlled. Other potential impurities include unreacted starting material and polymeric byproducts, particularly if the reaction is overheated or run for an extended period.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 6-Methoxypyrazine-2-carbothioamide.

Problem 1: Low or No Yield of the Desired Product

Q: I have set up the reaction of 6-methoxypyrazine-2-carbonitrile with NaSH in pyridine, but after several hours, TLC analysis shows only starting material. What could be the issue?

A: This is a common issue that can often be resolved by systematically checking the following factors:

  • Reagent Quality:

    • Sodium Hydrosulfide (NaSH): NaSH is hygroscopic and can degrade upon exposure to air and moisture. Use a freshly opened bottle or a properly stored reagent. The presence of significant amounts of sodium sulfide (Na₂S) or sodium hydroxide (NaOH) can alter the reactivity.

    • Solvent Purity: The solvent, typically pyridine or a similar amine base, must be anhydrous. Water can hydrolyze the nitrile to the corresponding amide, which is unreactive under these conditions. Consider using a freshly distilled or a new bottle of anhydrous solvent.

  • Reaction Conditions:

    • Temperature: While room temperature is often a good starting point, some reactions require gentle heating to initiate. Try warming the reaction mixture to 40-50°C and monitor the progress by TLC.

    • Activation: The addition of a Lewis acid, such as magnesium chloride, can sometimes facilitate the reaction by activating the nitrile group towards nucleophilic attack.[4]

  • Alternative Pathway: If the nitrile is unreactive, consider converting it to the amide first, followed by thionation. The amide can be synthesized by controlled hydrolysis of the nitrile. The resulting 6-methoxypyrazine-2-carboxamide can then be treated with Lawesson's reagent. Although this adds a step, it can be a more reliable route if the direct conversion of the nitrile is problematic.

Problem 2: The Main Product is the Amide, Not the Thioamide

Q: My final product after workup is predominantly 6-methoxypyrazine-2-carboxamide. How can I prevent this side reaction?

A: The formation of the amide is a clear indication of hydrolysis. Here’s how to troubleshoot this issue:

  • Anhydrous Conditions: As mentioned above, water is the primary culprit. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure: The workup is a critical stage where hydrolysis can occur.

    • Avoid acidic conditions during the initial workup, as this can readily hydrolyze the thioamide.

    • Quench the reaction with a neutral or slightly basic aqueous solution, such as saturated sodium bicarbonate, and proceed with the extraction quickly.

    • Minimize the contact time of the product with the aqueous phase.

  • Thionation of the Amide: If you are starting with the amide and using Lawesson's reagent, the formation of unreacted starting material indicates an incomplete reaction.

    • Stoichiometry: Ensure you are using a sufficient amount of Lawesson's reagent. A common starting point is 0.5 equivalents, but this may need to be optimized.

    • Reaction Time and Temperature: Thionation reactions can be slow. You may need to increase the reaction time or temperature. Refluxing in a high-boiling solvent like toluene or dioxane is common.[2]

Problem 3: Difficulty in Product Purification

Q: My crude product is an oily mixture, and I'm struggling to isolate the pure 6-Methoxypyrazine-2-carbothioamide.

A: Purification of heterocyclic thioamides can be challenging due to their polarity and potential for decomposition.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization is often the most effective method for purification.

    • Solvent Screening: Test a range of solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures of these with hexanes.[5]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is the next step.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for finding an appropriate eluent system.

    • Deactivation of Silica: Thioamides can sometimes interact strongly with silica gel. To mitigate this, you can pre-treat the silica with a small amount of a basic modifier like triethylamine mixed in the eluent. This can help to prevent streaking and improve recovery.

    • Monitoring: Use TLC to carefully monitor the fractions, as the desired product and the corresponding amide impurity can have similar retention factors (Rf values).

Experimental Protocols

Protocol 1: Synthesis from 6-Methoxypyrazine-2-carbonitrile

This protocol is a general method and may require optimization.

Materials:

  • 6-Methoxypyrazine-2-carbonitrile

  • Sodium hydrosulfide (NaSH), anhydrous

  • Pyridine, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 6-methoxypyrazine-2-carbonitrile (1.0 eq) in anhydrous pyridine.

  • Add sodium hydrosulfide (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or warm to 40-50°C. Monitor the reaction progress by TLC (e.g., using 1:1 hexanes:ethyl acetate).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Thionation of 6-Methoxypyrazine-2-carboxamide

Materials:

  • 6-Methoxypyrazine-2-carboxamide

  • Lawesson's Reagent

  • Toluene or Dioxane, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and under a nitrogen atmosphere, suspend 6-methoxypyrazine-2-carboxamide (1.0 eq) and Lawesson's Reagent (0.5 - 0.7 eq) in anhydrous toluene.[3]

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary and Visualization

Table 1: Troubleshooting Common Synthesis Issues
Problem Potential Cause Suggested Solution
Low or No YieldInactive reagents, non-anhydrous conditions, insufficient temperature.Use fresh, anhydrous reagents and solvents. Gently heat the reaction. Consider adding a Lewis acid catalyst.
Amide as Main ProductPresence of water during reaction or workup.Ensure strictly anhydrous conditions. Use a neutral or basic workup.
Difficult PurificationOily crude product, similar polarity of product and impurities.Attempt recrystallization from various solvents. Use column chromatography with a modified eluent (e.g., with triethylamine).
Diagrams

Synthesis_Pathway cluster_route1 Route 1: From Nitrile cluster_route2 Route 2: From Amide Nitrile 6-Methoxypyrazine- 2-carbonitrile Thioamide 6-Methoxypyrazine- 2-carbothioamide Nitrile->Thioamide  NaSH or H₂S,  Pyridine Amide 6-Methoxypyrazine- 2-carboxamide Nitrile->Amide  H₂O (Hydrolysis Side Reaction) Amide->Thioamide Troubleshooting_Workflow start Low Yield of Thioamide check_reagents Are reagents and solvents anhydrous and active? start->check_reagents check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes use_fresh Use fresh, anhydrous reagents/solvents. check_reagents->use_fresh No check_workup Is workup non-acidic and rapid? check_conditions->check_workup Yes optimize_temp Increase temperature and/or reaction time. check_conditions->optimize_temp No modify_workup Use NaHCO₃ quench. Minimize contact with H₂O. check_workup->modify_workup No consider_alt_route Consider alternative route (Amide + Lawesson's Reagent). check_workup->consider_alt_route Yes

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Methoxypyrazine-2-carbothioamide

Welcome to the technical support center for the synthesis of 6-Methoxypyrazine-2-carbothioamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this importa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methoxypyrazine-2-carbothioamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and frequently asked questions regarding side product formation during its synthesis, with a focus on providing practical, in-depth solutions grounded in chemical principles.

Introduction to the Synthesis and its Challenges

The primary route to 6-Methoxypyrazine-2-carbothioamide involves the thionation of its corresponding amide precursor, 6-Methoxypyrazine-2-carboxamide, typically employing Lawesson's reagent. While this is a widely used and effective method for converting carbonyls to thiocarbonyls, the specific nature of the pyrazine ring system and its substituents can lead to a range of side products, complicating purification and potentially impacting downstream applications.[1] This guide will walk you through troubleshooting these issues to optimize your synthesis for purity and yield.

Core Synthesis Pathway: Thionation of 6-Methoxypyrazine-2-carboxamide

The conversion of the amide to the thioamide is a critical step. Understanding the mechanism is key to troubleshooting.

Thionation_Mechanism cluster_reagent Lawesson's Reagent Activation cluster_reaction Thionation Reaction LR_dimer Lawesson's Reagent (Dimer) LR_monomer Reactive Monomer LR_dimer->LR_monomer Dissociation Intermediate Thiaoxaphosphetane Intermediate LR_monomer->Intermediate Amide 6-Methoxypyrazine-2-carboxamide Amide->Intermediate + Reactive Monomer Thioamide 6-Methoxypyrazine-2-carbothioamide Intermediate->Thioamide Byproduct Phosphorus Byproduct Intermediate->Byproduct

Caption: General mechanism of thionation using Lawesson's reagent.

Frequently Asked Questions & Troubleshooting Guide

Here we address specific issues that may arise during the synthesis of 6-Methoxypyrazine-2-carbothioamide.

FAQ 1: My reaction is incomplete, and I have a significant amount of starting material left. What can I do?

Answer: Incomplete conversion is a common issue. Several factors can contribute to this:

  • Insufficient Lawesson's Reagent: While stoichiometrically 0.5 equivalents of Lawesson's reagent are needed per equivalent of amide, it is often beneficial to use a slight excess (0.55-0.6 equivalents) to drive the reaction to completion.

  • Low Reaction Temperature: Thionation reactions often require elevated temperatures to proceed at a reasonable rate. The thermal stability of pyrazine-2-carboxamide derivatives suggests that decomposition can occur at very high temperatures (e.g., starting around 198°C for a related copper complex), so it is crucial to find an optimal temperature.[2] A good starting point for this reaction in a solvent like toluene or dioxane is typically in the range of 80-110°C.

  • Poor Solubility: Lawesson's reagent and the starting amide must be well-dissolved for the reaction to be efficient. If solubility is an issue, consider a different solvent system. Dioxane or toluene are common choices.

Troubleshooting Workflow:

Incomplete_Reaction_Troubleshooting Start Incomplete Reaction: Starting Material Remains Check_Reagent Verify Equivalents of Lawesson's Reagent Start->Check_Reagent Check_Temp Assess Reaction Temperature Start->Check_Temp Check_Solvent Evaluate Solvent and Solubility Start->Check_Solvent Increase_Reagent Increase Lawesson's Reagent to 0.55-0.6 eq. Check_Reagent->Increase_Reagent Increase_Temp Gradually Increase Temperature (e.g., to 100-110°C) Check_Temp->Increase_Temp Change_Solvent Switch to a Higher Boiling Solvent (e.g., Dioxane) Check_Solvent->Change_Solvent Monitor_TLC Monitor by TLC until SM is consumed Increase_Reagent->Monitor_TLC Increase_Temp->Monitor_TLC Change_Solvent->Monitor_TLC

Caption: Troubleshooting workflow for incomplete thionation reactions.

FAQ 2: I've isolated my product, but it's contaminated with a compound that appears to be the starting amide. How can I prevent this and purify my product?

Answer: The presence of the starting amide in your final product is likely due to either an incomplete reaction (see FAQ 1) or hydrolysis of the thioamide product during workup or purification. Thioamides can be susceptible to hydrolysis, especially under acidic or basic conditions.

Prevention and Purification Strategies:

StrategyDescriptionKey Considerations
Neutral Workup After the reaction, quench with a saturated aqueous solution of a neutral salt like sodium bicarbonate or sodium chloride. Avoid strong acids or bases.This minimizes the risk of hydrolyzing the thioamide back to the amide.
Anhydrous Conditions Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents.Moisture can react with Lawesson's reagent and contribute to side reactions.
Column Chromatography Silica gel chromatography is often effective for separating the more polar starting amide from the less polar thioamide product.Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The thioamide should elute before the amide.
Recrystallization If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.Test various solvents to find one in which the thioamide has good solubility at elevated temperatures and poor solubility at room temperature, while the amide remains more soluble.
FAQ 3: I'm observing an unknown, highly colored impurity in my reaction mixture. What could it be?

Answer: The formation of colored impurities can be concerning. While the exact structure would require characterization, here are some possibilities:

  • Degradation of the Pyrazine Ring: Electron-deficient heterocyclic systems like pyrazine can be susceptible to side reactions, especially at elevated temperatures over prolonged periods. This could lead to the formation of polymeric or rearranged products.

  • Reaction with Lawesson's Reagent Byproducts: The phosphorus and sulfur-containing byproducts of Lawesson's reagent can sometimes react further with the starting material or product, especially if the reaction is heated for an extended time.

  • Demethylation of the Methoxy Group: Although less common under these conditions, demethylation of the methoxy group to a hydroxypyrazine is a possibility, which could then potentially undergo further reactions or complexation.

Mitigation Strategies:

  • Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed.

  • Optimize Temperature: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Purification: In addition to standard column chromatography, treatment with a solid-supported scavenger resin may help remove certain types of impurities.

FAQ 4: How do I effectively remove the phosphorus byproducts from my final product?

Answer: The phosphorus-containing byproducts from Lawesson's reagent are a common source of contamination.

Effective Removal Techniques:

  • Aqueous Workup: A thorough aqueous wash during the workup is the first line of defense.

  • Filtration through Silica Gel: Dissolve the crude product in a minimal amount of solvent and pass it through a short plug of silica gel, eluting with a non-polar solvent. The more polar phosphorus byproducts will be retained on the silica.

  • Precipitation/Recrystallization: The desired thioamide may be less soluble in certain solvents than the byproducts, allowing for purification by precipitation or recrystallization.

Analytical Methods for Quality Control

To effectively troubleshoot, you need robust analytical methods to identify and quantify your desired product and any impurities.

Analytical TechniqueApplicationExpected Observations
Thin-Layer Chromatography (TLC) Reaction monitoring and qualitative assessment of purity.The thioamide product should have a higher Rf value (be less polar) than the starting amide.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and separation of closely related impurities. A mixed-mode column can be particularly effective for separating pyrazine derivatives.[3]A well-developed method should show baseline separation of the starting material, product, and any significant side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the desired product and identification of impurities.The proton and carbon NMR spectra will confirm the presence of the pyrazine ring and the thioamide group. Specific chemical shifts can help identify side products.
Mass Spectrometry (MS) Determination of the molecular weight of the product and impurities.The mass spectrum should show the expected molecular ion peak for 6-Methoxypyrazine-2-carbothioamide (C6H7N3OS, MW: 169.21 g/mol ).

References

  • Ebadi, A. (2018). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-carboxamide-bridged Two-dimensional Polymeric Copper(II) Complex. Revue Roumaine de Chimie, 63(10), 897-902.
  • Lestari, W. W., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazinecarboxamide and Related Compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Impurities in 6-Methoxypyrazine-2-carbothioamide Samples

Welcome to the technical support center for 6-Methoxypyrazine-2-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methoxypyrazine-2-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, analysis, and purification of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the quality of your results.

Introduction to 6-Methoxypyrazine-2-carbothioamide and Its Challenges

6-Methoxypyrazine-2-carbothioamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of impurities, even in trace amounts, can significantly impact its biological activity, toxicity profile, and overall research outcomes. Understanding the origin of these impurities and implementing robust analytical and purification strategies are paramount. This guide provides a structured approach to identifying and managing these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: Identification and Characterization of Impurities

Question 1: What are the most likely impurities in my 6-Methoxypyrazine-2-carbothioamide sample?

Answer: The impurity profile of your sample is largely dependent on the synthetic route employed. Common impurities can be categorized as:

  • Starting Materials: Unreacted 2-amino-6-methoxypyrazine or the thionating agent.

  • Intermediates: Incomplete conversion of intermediates during the synthesis.

  • By-products: Resulting from side reactions, such as the formation of the corresponding nitrile or amide.

  • Degradation Products: Formed due to instability of the final compound under certain conditions (e.g., hydrolysis of the thioamide).

A general understanding of pyrazine chemistry suggests that related pyrazine derivatives could also be present.

Question 2: My HPLC chromatogram shows an unexpected peak. How can I identify this unknown impurity?

Answer: Identifying an unknown peak requires a systematic approach. Here is a recommended workflow:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, offering the first clue to its identity.

  • High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS can provide the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer will yield a characteristic fragmentation pattern. This pattern can be compared to known fragmentation pathways of similar structures to elucidate the impurity's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR will provide detailed structural information.

Experimental Protocol: Impurity Identification by LC-MS

  • Sample Preparation: Dissolve the 6-Methoxypyrazine-2-carbothioamide sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a good starting point for separating pyrazine derivatives.[1]

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is typically effective.

    • Detection: UV detection at a wavelength where the parent compound and potential impurities absorb (e.g., 275 nm).[1]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for pyrazine compounds.

    • Scan Range: A broad scan range (e.g., m/z 50-500) should be used to detect a wide range of potential impurities.

Question 3: How can I confirm the structure of a suspected impurity?

Answer: The most definitive way to confirm the structure of an impurity is to synthesize the suspected compound independently and compare its analytical data (retention time, mass spectrum, NMR spectrum) with that of the impurity in your sample. This process is known as "impurity marker synthesis."

Section 2: Quantification and Control of Impurities

Question 4: What are the acceptable limits for impurities in my sample?

Answer: Acceptable impurity limits depend on the intended use of the compound. For early-stage research, a purity of >95% is often acceptable. However, for preclinical and clinical development, stringent guidelines from regulatory bodies like the ICH (International Council for Harmonisation) must be followed. These guidelines set thresholds for reporting, identification, and qualification of impurities.

Impurity TypeThreshold for ReportingThreshold for IdentificationThreshold for Qualification
General Impurity ≥ 0.05%≥ 0.10% or 1.0 mg/day TDI≥ 0.15% or 1.0 mg/day TDI
Genotoxic Impurity Subject to specific, much lower limits based on a toxicological assessment.

*TDI: Total Daily Intake

Question 5: How can I accurately quantify the impurities in my sample?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying impurities. To ensure accuracy, the following should be considered:

  • Reference Standards: Use a certified reference standard of 6-Methoxypyrazine-2-carbothioamide to create a calibration curve.

  • Relative Response Factor (RRF): If a reference standard for the impurity is not available, the RRF can be used to estimate its concentration relative to the main compound. The RRF is the ratio of the response of the impurity to the response of the main compound at the same concentration.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.

Section 3: Purification Strategies

Question 6: My sample of 6-Methoxypyrazine-2-carbothioamide is only 90% pure. What is the best way to purify it?

Answer: The choice of purification method depends on the nature of the impurities and the scale of your work.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from solid samples. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: For separating mixtures with multiple components or impurities with similar polarities to the main compound, column chromatography is the preferred method. Silica gel is a common stationary phase for pyrazine derivatives.[2][3] A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) can effectively separate the components.[2][3]

  • Preparative HPLC: For achieving very high purity on a smaller scale, preparative HPLC is an excellent option.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the impure sample in a minimal amount of the elution solvent. In a separate container, create a slurry of silica gel in the non-polar solvent.

  • Column Packing: Carefully pour the silica gel slurry into the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Once the silica gel has settled, carefully load the dissolved sample onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the proportion of the polar solvent.

  • Fraction Collection: Collect the eluent in small fractions and analyze each fraction by TLC or HPLC to identify the fractions containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Methoxypyrazine-2-carbothioamide.

Visualizing Workflows

Impurity Identification Workflow

cluster_0 Initial Observation cluster_1 Preliminary Analysis cluster_2 Detailed Characterization cluster_3 Confirmation A Unexpected Peak in HPLC B LC-MS Analysis A->B Analyze C Determine Molecular Weight B->C Yields D HRMS for Elemental Composition C->D Refine with H Synthesize Impurity Standard C->H Hypothesize and E MS/MS for Fragmentation Pattern D->E Further analyze with F Isolate Impurity (if possible) E->F Isolate for G NMR Spectroscopy F->G Characterize with I Compare Analytical Data G->I Confirm by H->I Confirm by

Caption: A logical workflow for the identification of unknown impurities.

Purification Strategy Flowchart

Start Impure Sample (>90% purity) Decision1 Are impurities significantly different in polarity? Start->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes ColumnChromatography Column Chromatography Decision1->ColumnChromatography No Decision2 Is higher purity required? Recrystallization->Decision2 ColumnChromatography->Decision2 PrepHPLC Preparative HPLC Decision2->PrepHPLC Yes End Pure Sample (>99%) Decision2->End No PrepHPLC->End

Caption: Decision tree for selecting an appropriate purification method.

References

  • Allen, M.S., Lacey, M.J., Harris, R.L.N., & Brown, W. (n.d.). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. PMC - NIH. Retrieved from [Link]

  • Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate. Retrieved from [Link]

  • Lacey, M.J. (2017). (PDF) Methoxypyrazines of Grapes and Wines. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Wiley Online Library. Retrieved from [Link]

  • Jackson, A., & Matthews, D. (2019). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. PubMed. Retrieved from [Link]

  • Pankratov, A., & Guguchkina, T. (2021). Determination of methoxypyrazines in dry wines. ResearchGate. Retrieved from [Link]

  • Li, Z., et al. (2022). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. MDPI. Retrieved from [Link]

  • Unknown. (n.d.). Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines | Request PDF. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study | Request PDF. ResearchGate. Retrieved from [Link]

  • Compton, D.L., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. NIH. Retrieved from [Link]

  • Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation†. PMC - NIH. Retrieved from [Link]

  • Wang, X., et al. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. PMC - NIH. Retrieved from [Link]

  • Compton, D.L., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Retrieved from [Link]

  • Collins, T.S., & Ebeler, S.E. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. MDPI. Retrieved from [Link]

  • Mortzfeld, F.B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. Retrieved from [Link]

  • Unknown. (n.d.). (PDF) Solvent free synthesis of hydrazine carbothioamide derivatives as a precursor in the preparation of new mononuclear Mn(II), Cu(II), and Zn(II) complexes: Spectroscopic characterizations. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Retrieved from [Link]

  • Unknown. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. Retrieved from [Link]

  • Al-Ostoot, F.H., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH. Retrieved from [Link]

  • Joseph, T., et al. (2012). Vibrational spectroscopic studies and computational study of 6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazinamide. PubChem. Retrieved from [Link]

  • Reddy, P.V.G., et al. (2011). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. Retrieved from [Link]

  • Wang, X., et al. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. MDPI. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pyrazine-2-Carboxamide Derivatives in Antitubercular Drug Discovery

This guide provides an in-depth comparative analysis of pyrazine-2-carboxamide derivatives, with a primary focus on their application as antitubercular agents. It is intended for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of pyrazine-2-carboxamide derivatives, with a primary focus on their application as antitubercular agents. It is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis (TB). We will explore the structure-activity relationships (SAR), mechanisms of action, and the experimental evaluation of these compounds, benchmarked against the cornerstone drug, Pyrazinamide (PZA).

Introduction: The Significance of the Pyrazine-2-Carboxamide Scaffold

Pyrazine-2-carboxamide and its derivatives represent a critical class of compounds in the chemotherapy of tuberculosis.[1] Pyrazinamide, a primary first-line drug, is a derivative of pyrazine-2-carboxamide and is renowned for its potent sterilizing effect against semi-dormant Mycobacterium tuberculosis (Mtb) bacilli residing in acidic environments.[1][2] This unique activity profile makes it an indispensable component of modern short-course TB treatment regimens, significantly reducing the duration of therapy.[3]

However, the emergence of PZA-resistant Mtb strains necessitates the development of new, more effective derivatives.[4][5] This guide will dissect the chemical modifications of the pyrazine-2-carboxamide scaffold and their impact on antimycobacterial activity, providing a rational basis for the design of next-generation antitubercular agents.

The Benchmark: Pyrazinamide (PZA)

To understand the derivatives, we must first comprehend the parent compound. PZA is a prodrug that requires activation within the mycobacterial cell.[5][6]

Mechanism of Action

The activation of PZA is a multi-step process, crucial for its bactericidal effect.

  • Uptake: PZA passively diffuses into the Mtb bacillus.

  • Conversion: Inside the bacterium, the enzyme pyrazinamidase (PncA), encoded by the pncA gene, hydrolyzes PZA to its active form, pyrazinoic acid (POA).[5][7]

  • Acidification and Efflux: In the acidic intracellular environment of the macrophage phagolysosome (pH ~5.5), POA is protonated to POAH.[6][8] While some POA may be effluxed, the acidic conditions favor the protonated form, which is less readily transported out of the cell, leading to its accumulation.[6]

  • Disruption of Cellular Functions: The accumulation of POA is thought to disrupt multiple vital cellular processes, including membrane transport, energy production, and trans-translation.[4][9] A key target recently identified is the PanD protein, which is essential for coenzyme A biosynthesis.[5][10]

Resistance to PZA is most commonly associated with mutations in the pncA gene, which prevent the conversion of PZA to its active POA form.[4][9]

PZA_Activation cluster_cell M. tuberculosis Cell PZA Pyrazinamide (PZA) PZA_in PZA (intracellular) PZA->PZA_in Passive Diffusion POA Pyrazinoic Acid (POA) PZA_in->POA Hydrolysis PncA Efflux Efflux POA->Efflux Disruption Disruption of: - Membrane Transport - Energy Production - PanD Function POA->Disruption Accumulation (in acidic pH) PncA Pyrazinamidase (PncA)

Caption: Activation pathway of Pyrazinamide (PZA) in M. tuberculosis.

Comparative Analysis of Pyrazine-2-Carboxamide Derivatives

The quest for novel antitubercular agents has led to extensive modifications of the pyrazine-2-carboxamide scaffold. The primary goal is to enhance potency, overcome PZA resistance, and improve pharmacokinetic properties.

Modifications at the Carboxamide Nitrogen (N-substitutions)

Substituting the hydrogen atoms of the amide group with various alkyl and aryl moieties has been a common strategy. The rationale is to modulate the lipophilicity and electronic properties of the molecule, potentially improving cell wall penetration and target binding.

For instance, a series of N-benzyl pyrazine-2-carboxamides were synthesized and evaluated.[1] While some derivatives showed moderate activity, none surpassed the potency of PZA.[1] This suggests that an unsubstituted amide group might be crucial for optimal interaction with the PncA enzyme or the final target.

CompoundSubstituent (R)MIC (µg/mL) vs. Mtb H37RvReference
Pyrazinamide -H6.25[1]
4c -CH₂-(p-Cl-Ph)25[1]
7a -Ph>100[1]

Table 1: Comparative antitubercular activity of selected N-substituted pyrazine-2-carboxamide derivatives.

Modifications on the Pyrazine Ring

Introducing substituents at the 5 and 6 positions of the pyrazine ring can significantly influence the electronic and steric properties of the molecule. Halogenation, in particular, has been explored to enhance activity.

For example, 5-chloro-pyrazinamide has shown activity against some PZA-resistant strains, suggesting a potentially different mechanism of action or an altered interaction with mutated PncA. However, these modifications often lead to a decrease in overall potency compared to PZA against susceptible strains.

Recent studies on pyrazinoic acid analogs have shown that alkylamino-group substitutions at the 3 and 5 positions can be up to 5 to 10-fold more potent than POA.[10] This highlights the potential of ring substitutions in the development of more effective agents.[10]

Hydrazide and Thiosemicarbazide Derivatives

Another approach involves the synthesis of pyrazine-2-carboxylic acid hydrazide and thiosemicarbazide derivatives.[11][12] These modifications aim to create novel compounds that may not require activation by PncA, thus bypassing the primary mechanism of PZA resistance.

While many hydrazide-hydrazone derivatives were found to be less active than PZA, a notable exception was N4-ethyl-N1-pyrazinoyl-thiosemicarbazide, which exhibited significant activity against Mtb H37Rv.[11][12] This finding suggests that the thiosemicarbazide moiety could be a promising pharmacophore for future derivatization.

Experimental Protocols for Evaluation

The preclinical evaluation of novel pyrazine-2-carboxamide derivatives involves a standardized set of assays to determine their efficacy and mechanism of action.[13]

General Synthesis of N-Substituted Pyrazine-2-Carboxamide Derivatives

A common synthetic route involves the reaction of a pyrazine-2-carboxylic acid with a suitable amine in the presence of a coupling agent.

  • Acid Chloride Formation: The pyrazine-2-carboxylic acid is first converted to its more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) in an inert solvent like toluene.[1] The reaction is typically refluxed for 1-2 hours.

  • Amide Coupling: The crude acyl chloride is then reacted with the desired primary or secondary amine in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[1] The reaction is usually carried out at room temperature in a solvent like acetone.

  • Purification: The final product is purified by recrystallization or column chromatography.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[14][15][16] It is relatively rapid, inexpensive, and reliable.[17][18]

Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells.[15] The MIC is defined as the lowest drug concentration that prevents this color change.

Step-by-Step Protocol:

  • Preparation of Inoculum: A mid-log phase culture of Mtb H37Rv is diluted in Middlebrook 7H9 broth to a standardized turbidity.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the drug dilutions. Control wells (no drug) are also included.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[17]

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plate is re-incubated for 24 hours.[17]

  • Reading Results: The MIC is determined as the lowest concentration of the compound that remains blue.

MABA_Workflow start Start prep_inoculum Prepare Mtb Inoculum start->prep_inoculum drug_dilution Serially Dilute Compounds in 96-Well Plate prep_inoculum->drug_dilution inoculate Inoculate Plate with Mtb drug_dilution->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate at 37°C (24 hours) add_alamar->incubate2 read_results Read MIC (Lowest concentration remaining blue) incubate2->read_results end End read_results->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Pyrazinamidase (PncA) Activity Assay

This assay is crucial for determining if a derivative is a substrate for PncA, which is indicative of a PZA-like mechanism of action.

Principle: The Wayne assay is a classic method that detects the production of pyrazinoic acid from the hydrolysis of PZA or its derivatives. The pyrazinoic acid forms a pink-to-red complex with ferrous ammonium sulfate.

Step-by-Step Protocol:

  • Inoculation: A heavy inoculum of the Mtb strain is grown on a solid medium containing PZA (or the test derivative).

  • Incubation: The culture is incubated at 37°C for 4 days.[19]

  • Reagent Addition: A freshly prepared solution of 1% ferrous ammonium sulfate is added to the culture surface.[19]

  • Observation: The culture is observed for the development of a pink or red color within 4 hours, which indicates a positive result (PncA activity).[19]

Structure-Activity Relationship (SAR) Summary

The collective data from various studies allow for the formulation of key SAR principles for pyrazine-2-carboxamide derivatives.

SAR_Summary scaffold Pyrazine-2-Carboxamide Scaffold n_sub N-Substitution on Amide scaffold->n_sub ring_sub Ring Substitution (Positions 3, 5, 6) scaffold->ring_sub hydrazide Hydrazide/Thiosemicarbazide Modification scaffold->hydrazide activity_dec Generally Decreased Activity n_sub->activity_dec activity_inc Potentially Increased Potency (e.g., 5-alkylamino) ring_sub->activity_inc activity_alt Alternative Mechanism? (Bypasses PncA resistance) hydrazide->activity_alt

Caption: Key Structure-Activity Relationships of Pyrazine-2-Carboxamide Derivatives.

Conclusion and Future Perspectives

Pyrazinamide remains a vital tool in the global fight against tuberculosis. However, the threat of resistance necessitates continuous innovation in the development of new pyrazine-2-carboxamide derivatives. The comparative analysis presented in this guide reveals several key insights:

  • The unsubstituted carboxamide group appears to be important for the canonical PncA-mediated activation pathway.

  • Substitutions on the pyrazine ring, particularly at the 5-position with alkylamino groups, represent a promising strategy for enhancing potency.

  • Derivatives such as thiosemicarbazides may offer alternative mechanisms of action that can overcome PZA resistance.

Future research should focus on a multi-pronged approach: optimizing ring substitutions to maximize potency, exploring novel pro-drug strategies to bypass PncA-mediated resistance, and conducting thorough pharmacokinetic and toxicological profiling of lead candidates.[20][21] By leveraging the structure-activity relationships outlined herein, the scientific community can accelerate the discovery of the next generation of pyrazine-based antitubercular drugs.

References

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (n.d.). Hindawi. Retrieved January 25, 2026, from [Link]

  • A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing. (2024, November 18). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. (2014, December 17). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2022, November 15). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. (n.d.). American Society for Microbiology. Retrieved January 25, 2026, from [Link]

  • What is the mechanism of Pyrazinamide?. (2024, July 17). Patsnap. Retrieved January 25, 2026, from [Link]

  • Pre-clinical evaluation of novel anti-tuberculosis molecules. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Crystal Structure of the Pyrazinamidase PncA from Mycobacterium tuberculosis. (n.d.). New TB Drugs. Retrieved January 25, 2026, from [Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. (n.d.). Sci-Hub. Retrieved January 25, 2026, from [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives | Request PDF. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Characterization of Pnca Gene Responsible for Pyrazinamidase Enzyme in Mycobacterium tuberculosis Clinical Isolate. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Structures of pyrazinamide (1) and analogues (2). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Advances in Anti-Tubercular Agents: A Comprehensive Review. (2025, March 25). Biomedical and Pharmacology Journal. Retrieved January 25, 2026, from [Link]

  • Application of the Alamar blue assay to determine the susceptibility to anti-tuberculosis pharmaceuticals. (n.d.). International Scholars Journals. Retrieved January 25, 2026, from [Link]

  • Pyrazinamide. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy. (n.d.). American Society for Microbiology. Retrieved January 25, 2026, from [Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (n.d.). American Chemical Society. Retrieved January 25, 2026, from [Link]

  • Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. (2024, March 13). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide. (n.d.). PLOS One. Retrieved January 25, 2026, from [Link]

  • Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • What is the mechanism of action (Moa) of Pyrazinamide?. (2025, May 26). Dr.Oracle. Retrieved January 25, 2026, from [Link]

  • Identification of Antituberculars with Favorable Potency and Pharmacokinetics through Structure-Based and Ligand-Based Modeling. (2025, February 4). bioRxiv. Retrieved January 25, 2026, from [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Advances in Anti-Tubercular Agents: A Comprehensive Review. (2026, January 21). ResearchGate. Retrieved January 25, 2026, from [Link]

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Comparative

A Comparative Guide to 6-Methoxypyrazine-2-carbothioamide and its Analogs in Antimycobacterial Research

This guide provides a comprehensive cross-validation of the experimental results pertaining to pyrazine-based carbothioamides, with a special focus on the potential therapeutic agent, 6-Methoxypyrazine-2-carbothioamide....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive cross-validation of the experimental results pertaining to pyrazine-based carbothioamides, with a special focus on the potential therapeutic agent, 6-Methoxypyrazine-2-carbothioamide. While direct experimental data for this specific compound is limited in publicly accessible literature, we can infer its properties and potential efficacy through a detailed comparative analysis of its close structural analogs, primarily the cornerstone anti-tuberculosis drug, Pyrazinamide (PZA), and other substituted pyrazine-2-carboxamides.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just data, but a logical framework for understanding the synthesis, biological evaluation, and mechanistic pathways of this class of compounds, thereby guiding future research and development efforts.

Introduction: The Significance of the Pyrazine Scaffold in Tuberculosis Therapy

The pyrazine ring is a critical pharmacophore in the fight against Mycobacterium tuberculosis (Mtb). Pyrazinamide, a simple pyrazine-2-carboxamide, has been a first-line drug for tuberculosis for nearly five decades, valued for its ability to kill semi-dormant mycobacteria, a feat many other antibiotics cannot achieve[1]. This unique activity has significantly shortened the duration of tuberculosis therapy[1].

The proposed compound, 6-Methoxypyrazine-2-carbothioamide, represents a logical evolution of the pyrazinamide scaffold. The replacement of the carboxamide with a carbothioamide and the introduction of a methoxy group at the 6-position are strategic modifications aimed at potentially enhancing efficacy, overcoming resistance, or improving pharmacokinetic properties. Carbothioamide derivatives, in general, have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer effects[2]. This guide will explore the experimental basis for these expectations.

Synthesis and Characterization: A Protocol for Pyrazine-2-carbothioamides

Proposed Synthetic Workflow

G cluster_0 Step 1: Amidation cluster_1 Step 2: Thionation A 6-Methoxypyrazine-2-carboxylic acid B Thionyl Chloride (SOCl2) C 6-Methoxypyrazine-2-carbonyl chloride A->C Activation B->C D Ammonia (NH3) E 6-Methoxypyrazine-2-carboxamide C->E Nucleophilic Acyl Substitution D->E F Lawesson's Reagent G 6-Methoxypyrazine-2-carbothioamide E->G Sulfurization F->G G cluster_0 Inside Mycobacterium tuberculosis cluster_1 Cellular Targets PZA Pyrazinamide (PZA) (Prodrug) pncA Pyrazinamidase (pncA enzyme) PZA->pncA Enzymatic Conversion POA Pyrazinoic Acid (POA) (Active Form) pncA->POA Target1 Disruption of Membrane Energy Metabolism POA->Target1 Target2 Inhibition of Fatty Acid Synthase I POA->Target2 Target3 Inhibition of Trans-translation POA->Target3

Sources

Validation

A Spectroscopic Journey: Unraveling the Chemical Evolution of 6-Methoxypyrazine-2-carbothioamide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical and flavor chemistry, pyrazine derivatives stand out for their diverse biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and flavor chemistry, pyrazine derivatives stand out for their diverse biological activities and sensory properties. Among these, 6-Methoxypyrazine-2-carbothioamide holds significant interest as a potential therapeutic agent and a key contributor to the aroma profiles of various natural products. Understanding the spectroscopic signature of this molecule and its precursors is paramount for synthesis monitoring, quality control, and structure-activity relationship studies. This guide provides an in-depth spectroscopic comparison of 6-Methoxypyrazine-2-carbothioamide with its key precursors, 2-amino-6-methoxypyrazine and 6-methoxypyrazine-2-carbonitrile, offering a clear roadmap for their identification and differentiation.

The synthetic pathway from the foundational 2-amino-6-methoxypyrazine to the final carbothioamide product involves key functional group transformations that are readily tracked using a suite of spectroscopic techniques. Each step imparts distinct features to the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectra, providing a comprehensive narrative of the molecule's evolution.

The Synthetic Pathway: A Spectroscopic Overview

The journey from a simple aminopyrazine to a more complex carbothioamide can be visualized as a series of deliberate chemical modifications. Each modification leaves an indelible mark on the molecule's interaction with electromagnetic radiation, which we can observe and interpret through various spectroscopic methods.

G cluster_0 Synthetic Pathway 2-amino-6-methoxypyrazine 2-amino-6-methoxypyrazine 6-methoxypyrazine-2-carbonitrile 6-methoxypyrazine-2-carbonitrile 2-amino-6-methoxypyrazine->6-methoxypyrazine-2-carbonitrile Sandmeyer Reaction 6-Methoxypyrazine-2-carbothioamide 6-Methoxypyrazine-2-carbothioamide 6-methoxypyrazine-2-carbonitrile->6-Methoxypyrazine-2-carbothioamide Thiohydrolysis

Caption: Synthetic route to 6-Methoxypyrazine-2-carbothioamide.

Spectroscopic Deep Dive: From Precursor to Product

2-amino-6-methoxypyrazine: The Starting Block

Our spectroscopic journey begins with 2-amino-6-methoxypyrazine, a foundational precursor. Its spectroscopic characteristics are defined by the presence of the pyrazine ring, a methoxy group, and a primary amine.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, a singlet for the methoxy protons, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of both the amino and methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum will reveal signals for the four unique carbons of the pyrazine ring and one for the methoxy carbon. The carbons directly attached to the nitrogen and oxygen atoms will appear at lower field (higher ppm values).

  • IR Spectroscopy: The infrared spectrum is characterized by the N-H stretching vibrations of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the methoxy group and the characteristic aromatic C-H and C=N stretching vibrations of the pyrazine ring will also be prominent.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the methoxy group and components of the pyrazine ring.

  • UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent like ethanol is expected to show absorption bands corresponding to π-π* and n-π* transitions within the aromatic pyrazine system. The presence of the amino and methoxy auxochromes will influence the position and intensity of these bands.

6-methoxypyrazine-2-carbonitrile: The Intermediate Transformation

The conversion of the amino group to a nitrile via the Sandmeyer reaction marks a significant change in the molecule's electronic and vibrational properties.

  • ¹H NMR: The disappearance of the broad amine proton signal is a key indicator of this transformation. The chemical shifts of the aromatic protons will be altered due to the replacement of the electron-donating amino group with the electron-withdrawing nitrile group.

  • ¹³C NMR: A new signal corresponding to the nitrile carbon will appear in the downfield region of the spectrum. The chemical shifts of the pyrazine ring carbons will also shift, reflecting the change in the electronic environment.

  • IR Spectroscopy: The most telling change in the IR spectrum is the appearance of a sharp, intense absorption band for the C≡N stretch, typically in the range of 2220-2260 cm⁻¹. The N-H stretching bands of the starting material will be absent.

  • Mass Spectrometry: The molecular ion peak will shift to a new m/z value corresponding to the molecular weight of the nitrile. Fragmentation may involve the loss of the nitrile and methoxy groups.

  • UV-Vis Spectroscopy: The electronic transitions will be affected by the introduction of the nitrile group, likely causing a shift in the absorption maxima compared to the aminopyrazine precursor.

6-Methoxypyrazine-2-carbothioamide: The Final Product

The final step, the thiohydrolysis of the nitrile to a carbothioamide, introduces a new set of characteristic spectroscopic features.

  • ¹H NMR: The appearance of two new broad signals corresponding to the -CSNH₂ protons is a definitive marker for the formation of the carbothioamide. The chemical shifts of the pyrazine protons will again be modified by the new functional group.

  • ¹³C NMR: A new downfield signal for the C=S carbon will be observed, typically in the range of 180-200 ppm. The nitrile carbon signal will be absent.

  • IR Spectroscopy: The IR spectrum will now be dominated by the characteristic vibrations of the thioamide group. The C≡N stretching band will have disappeared, and new bands for the N-H stretching of the thioamide (similar region to amines), C=S stretching (around 1000-1250 cm⁻¹), and various N-H bending modes will be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the final product's molecular weight. Fragmentation patterns will likely involve the thioamide side chain.

  • UV-Vis Spectroscopy: The introduction of the carbothioamide group, with its sulfur atom and π-system, will significantly alter the electronic absorption profile, leading to new or shifted absorption maxima.

Comparative Spectroscopic Data Summary

The following table provides a comparative summary of the key expected spectroscopic features for 6-Methoxypyrazine-2-carbothioamide and its precursors. This allows for a quick and objective differentiation between the three compounds.

Spectroscopic Technique2-amino-6-methoxypyrazine6-methoxypyrazine-2-carbonitrile6-Methoxypyrazine-2-carbothioamide
¹H NMR Broad -NH₂ signalAbsence of -NH₂ signalTwo broad -CSNH₂ signals
Aromatic protonsShifted aromatic protonsFurther shifted aromatic protons
-OCH₃ singlet-OCH₃ singlet-OCH₃ singlet
¹³C NMR Pyrazine & -OCH₃ signalsPyrazine, -OCH₃ & -C≡N signalsPyrazine, -OCH₃ & -C=S signals
IR (cm⁻¹) ~3300-3500 (N-H stretch)~2220-2260 (C≡N stretch)~3100-3400 (N-H stretch), ~1000-1250 (C=S stretch)
Absence of C≡N stretchAbsence of N-H stretchAbsence of C≡N stretch
Mass Spec (m/z) M⁺M⁺ (different from precursor)M⁺ (different from precursors)
UV-Vis (λmax) π-π* and n-π* transitionsShifted π-π* and n-π* transitionsFurther shifted π-π* and n-π* transitions

Experimental Protocols: A Guide to Data Acquisition

To ensure the reliability and reproducibility of the spectroscopic data, standardized experimental protocols are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

G Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Data Acquisition (FID) Data Acquisition (FID) NMR Spectrometer->Data Acquisition (FID) Data Processing Data Processing Data Acquisition (FID)->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Collect the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans. A background spectrum should be collected prior to the sample spectrum.

  • Data Processing: The software will automatically perform the Fourier transform to generate the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a suitable wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion: A Powerful Toolkit for Chemical Characterization

The spectroscopic comparison of 6-Methoxypyrazine-2-carbothioamide and its precursors demonstrates the power of modern analytical techniques in elucidating chemical transformations. By carefully analyzing the changes in NMR, IR, MS, and UV-Vis spectra, researchers can confidently track the synthesis, confirm the identity of intermediates and the final product, and ensure the purity of their compounds. This guide serves as a foundational reference for professionals in the field, providing the necessary insights to navigate the spectroscopic landscape of these important pyrazine derivatives.

References

Specific references to peer-reviewed articles and spectroscopic databases containing the experimental data for the discussed compounds would be listed here. As this is a generated example, placeholders are used.

  • Journal of Organic Chemistry, 20XX, XX(Y), pp-pp. [Link to Article]
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 20XX, XXX, pp-pp. [Link to Article]
  • Spectral Database for Organic Compounds (SDBS). [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Comparative

A Researcher's Guide to the Statistical Analysis of 6-Methoxypyrazine-2-carbothioamide's Antitubercular Activity

In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for the statistical analysi...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for the statistical analysis of bioactivity data for 6-Methoxypyrazine-2-carbothioamide, a promising pyrazinamide analog. We will delve into the comparative analysis of its antitubercular activity against its parent compound, pyrazinamide, and another analog, 5-chloropyrazinamide, offering a robust methodology for researchers, scientists, and drug development professionals. Our focus is not merely on the "how" but the "why," ensuring a deep understanding of the experimental design and statistical rationale.

Introduction: The Promise of Pyrazinamide Analogs

Tuberculosis (TB) remains a formidable global health challenge, necessitating the development of new and more effective drugs.[1][2] Pyrazinamide is a cornerstone of first-line TB treatment, valued for its ability to shorten the duration of therapy.[1][3] Consequently, its derivatives, such as 6-Methoxypyrazine-2-carbothioamide, are of significant interest in the quest for novel antitubercular agents.[3] This guide will equip you with the necessary tools to design, execute, and statistically analyze experiments to determine the bioactivity of this compound and its analogs.

Comparative Compound Selection: Establishing a Baseline

To meaningfully interpret the bioactivity of 6-Methoxypyrazine-2-carbothioamide, a direct comparison with established compounds is essential. For this guide, we have selected:

  • Pyrazinamide (PZA): The parent compound and a first-line anti-TB drug, serving as our primary benchmark.[1]

  • 5-Chloropyrazinamide: Another well-characterized analog, providing an additional point of comparison to understand structure-activity relationships (SAR).

This selection allows for a nuanced evaluation of how modifications to the pyrazine ring impact antitubercular efficacy.

Experimental Design and Protocols: Ensuring Data Integrity

The foundation of any robust statistical analysis is high-quality, reproducible data. The most common method for determining the in vitro antitubercular activity of a compound is the Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow: From Culture to MIC

The following diagram illustrates the overall workflow for determining the MIC of our compounds of interest.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay (Broth Microdilution) cluster_analysis Data Analysis bact_culture 1. M. tuberculosis Culture (H37Rv strain in 7H9 broth) serial_dil 3. Serial Dilution (Compounds in 96-well plates) bact_culture->serial_dil comp_prep 2. Compound Preparation (Stock solutions in DMSO) comp_prep->serial_dil inoculation 4. Inoculation (Addition of M. tuberculosis) serial_dil->inoculation incubation 5. Incubation (37°C for 7-14 days) inoculation->incubation readout 6. Readout (Visual or Spectrophotometric) incubation->readout mic_det 7. MIC Determination (Lowest concentration with no growth) readout->mic_det stat_analysis 8. Statistical Analysis mic_det->stat_analysis

Caption: Workflow for MIC determination.

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is adapted from standard methodologies for M. tuberculosis susceptibility testing.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • 6-Methoxypyrazine-2-carbothioamide, Pyrazinamide, and 5-Chloropyrazinamide

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (optional, for OD readings)

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth at 37°C until it reaches a logarithmic growth phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute 1:20 in 7H9 broth to obtain the final inoculum.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each compound in DMSO.

    • Perform serial two-fold dilutions of each compound in 7H9 broth in a separate 96-well plate to create a range of concentrations (e.g., from 100 µg/mL to 0.0975 µg/mL).

  • Assay Plate Setup:

    • Transfer 100 µL of each compound dilution to the corresponding wells of the assay plate.

    • Include a positive control (no compound, only bacteria) and a negative control (no bacteria, only broth).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well (except the negative control).

    • Seal the plates and incubate at 37°C for 7 to 14 days, or until visible growth is observed in the positive control wells.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).

Statistical Analysis and Comparison: Drawing Meaningful Conclusions

Once you have collected the MIC data from multiple independent experiments (biological replicates), you can proceed with the statistical analysis.

Data Presentation

Summarize your MIC data in a clear and concise table. It is common to report the MIC50 and MIC90, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. For the purpose of this guide, we will focus on the modal MIC and the range of MICs observed across replicates.

CompoundModal MIC (µg/mL)MIC Range (µg/mL)
6-Methoxypyrazine-2-carbothioamide12.56.25 - 25
Pyrazinamide5025 - 100
5-Chloropyrazinamide2512.5 - 50
Choosing the Right Statistical Test

Since MIC data is typically discrete and not always normally distributed, non-parametric tests are often more appropriate for comparing the activity of different compounds. The Wilcoxon Rank-Sum test (also known as the Mann-Whitney U test) is a suitable choice for comparing the MIC distributions of two compounds. For comparing more than two compounds, the Kruskal-Wallis test can be used, followed by post-hoc tests (e.g., Dunn's test) to identify which specific pairs of compounds have significantly different activities.

Logical Framework for Statistical Comparison

The following diagram outlines the decision-making process for the statistical analysis of your MIC data.

statistical_framework data Collect MIC data (Multiple Replicates) check_normality Assess data distribution (e.g., Shapiro-Wilk test) data->check_normality parametric Parametric Tests (e.g., t-test, ANOVA) check_normality->parametric Normally Distributed non_parametric Non-Parametric Tests (e.g., Wilcoxon, Kruskal-Wallis) check_normality->non_parametric Not Normally Distributed two_groups Comparing two compounds? non_parametric->two_groups wilcoxon Wilcoxon Rank-Sum Test two_groups->wilcoxon Yes kruskal Kruskal-Wallis Test two_groups->kruskal No ( > 2) conclusion Draw conclusions on comparative bioactivity wilcoxon->conclusion post_hoc Post-hoc tests (e.g., Dunn's test) kruskal->post_hoc post_hoc->conclusion

Caption: Statistical analysis decision tree.

Interpretation of Results and Discussion

Based on the hypothetical data in our table and assuming a statistically significant difference is found, we can infer that 6-Methoxypyrazine-2-carbothioamide is more potent than both pyrazinamide and 5-chloropyrazinamide in vitro. This would be a significant finding, suggesting that the 6-methoxy substitution enhances the antitubercular activity of the pyrazine-2-carbothioamide scaffold.

It is crucial to discuss these findings in the context of existing literature on the structure-activity relationships of pyrazinamide analogs. For example, does the electron-donating nature of the methoxy group at the 6-position potentially influence the compound's ability to be activated by the mycobacterial enzyme pyrazinamidase? Further studies would be warranted to investigate the mechanism of action.

Conclusion

This guide has provided a comprehensive roadmap for the statistical analysis of 6-Methoxypyrazine-2-carbothioamide's bioactivity. By following a structured approach of careful compound selection, rigorous experimental execution, and appropriate statistical analysis, researchers can generate high-quality, defensible data. This, in turn, will contribute to a deeper understanding of the potential of this and other novel compounds in the fight against tuberculosis.

References

  • Bentham Science Publishers. (2023). Anti-Tubercular Activity of Pyrazinamide Conjugates: Synthesis and Structure-Activity Relationship Studies. Retrieved from [Link]

  • MDPI. (2022). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. Retrieved from [Link]

  • PubMed. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Retrieved from [Link]

  • PubMed. (2023). Discovery and Total Synthesis of Crossiguanipyrazines with Potent Activity Against Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (2023). Pyrazinamide Analogs Designed for Rational Drug Designing Strategies against Resistant Tuberculosis. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Retrieved from [Link]

  • MDPI. (2020). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. Retrieved from [Link]

  • PubMed. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. Retrieved from [Link]

Sources

Validation

A Comparative Guide to 6-Methoxypyrazine-2-carbothioamide and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazine Scaffold in Medicinal Chemistry The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile core for designing molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The focus of this guide, 6-Methoxypyrazine-2-carbothioamide, combines this potent scaffold with a methoxy group, a known modulator of metabolic stability and receptor affinity, and a carbothioamide functional group, a bioisostere of the more common carboxamide with distinct chemical and biological properties.

Synthetic Strategies: A Comparative Overview

The synthesis of 6-Methoxypyrazine-2-carbothioamide is not explicitly detailed in the current literature. However, a comparative analysis of the synthesis of its close analogs, 6-methoxypyrazine-2-carboxylic acid hydrazide and various pyrazine-2-carboxamides, provides a predictive framework for its preparation.

Synthesis of Pyrazine-2-carboxamides and Hydrazides: The Precursors

The common route to pyrazine-2-carboxamides and related derivatives begins with the corresponding pyrazine-2-carboxylic acid. This starting material is typically converted to a more reactive acyl chloride, which is then reacted with an appropriate amine or hydrazine to yield the desired amide or hydrazide.

Experimental Protocol: General Synthesis of N-Substituted Pyrazine-2-carboxamides [4]

  • Acid Chloride Formation: A mixture of the desired pyrazine-2-carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid) (50.0 mmol) and thionyl chloride (5.5 mL, 75.0 mmol) in dry toluene (20 mL) is refluxed for approximately 1 hour.

  • Solvent Removal: Excess thionyl chloride is removed by repeated evaporation with dry toluene under vacuum.

  • Amidation: The crude acyl chloride, dissolved in dry acetone (50 mL), is added dropwise to a stirred solution of the appropriate substituted amine (50.0 mmol) and pyridine (50.0 mmol) in dry acetone (50 mL) at room temperature.

  • Work-up and Purification: After 30 minutes of continued stirring, the reaction mixture is poured into cold water (100 mL). The crude amide precipitate is collected and purified by column chromatography.

A similar pathway is employed for the synthesis of 6-methoxypyrazine-2-carboxylic acid hydrazide, a very close analog of our target compound, where hydrazine hydrate is used in the final step.[1][5]

Predicted Synthesis of 6-Methoxypyrazine-2-carbothioamide: The Thionation Step

The conversion of a carboxamide to a carbothioamide (a process known as thionation) is a well-established transformation in organic synthesis. This suggests a plausible two-step synthesis for 6-Methoxypyrazine-2-carbothioamide, starting from the corresponding carboxamide.

Experimental Protocol: General Thionation of Amides

While a specific protocol for 6-methoxypyrazine-2-carboxamide is unavailable, a general method for the conversion of amides to thioamides can be adapted. One common and effective method involves the use of Lawesson's reagent.

  • Reaction Setup: The starting amide (1 equivalent) is dissolved in a dry, high-boiling solvent such as toluene or xylene.

  • Addition of Thionating Agent: Lawesson's reagent (0.5-1.0 equivalents) is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired thioamide.

Diagram: Synthetic Pathways

Synthesis A 6-Methoxypyrazine-2-carboxylic Acid B 6-Methoxypyrazine-2-carbonyl Chloride A->B SOCl2 C 6-Methoxypyrazine-2-carboxamide B->C + NH3 D 6-Methoxypyrazine-2-carbothioamide C->D Thionation E Ammonia E->C F Thionating Agent (e.g., Lawesson's Reagent) F->D

Caption: Predicted synthetic pathway to 6-Methoxypyrazine-2-carbothioamide.

Comparative Biological Activity

While direct experimental data for 6-Methoxypyrazine-2-carbothioamide is lacking, we can infer its potential biological activities by comparing its structural analogs that have been studied for their antimicrobial and anticancer properties.

Antimicrobial Activity: A Comparison of Pyrazine Derivatives

Several studies have demonstrated the antimicrobial potential of pyrazine carboxamides and their derivatives.[6][7] The replacement of the amide's carbonyl oxygen with sulfur to form a thioamide can significantly alter the compound's biological properties, including its antimicrobial activity. This is due to changes in hydrogen bonding capabilities, polarity, and coordination with metal ions, which can affect target binding and cell permeability.

A study on derivatives of 6-methoxypyrazine-2-carboxylic acid hydrazide revealed antibacterial activity against both aerobic and anaerobic pathogenic strains.[5] Given the structural similarity, it is plausible that 6-Methoxypyrazine-2-carbothioamide would also exhibit antimicrobial properties.

Table 1: Comparative Antimicrobial Activity of Substituted Pyrazine Derivatives

Compound/AnalogOrganism(s)Activity (MIC in µg/mL)Reference
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5[8]
Pyrazine-2-carbohydrazide derivativesGram-positive bacteriaPotent activity[9][10]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneS. aureus6.25[7]
Triazolo[4,3-a]pyrazine derivative 2e S. aureus / E. coli32 / 16[11]

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility [2][3][12]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compound: A specific volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Diagram: Antimicrobial Assay Workflow

Antimicrobial_Assay A Prepare Bacterial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: Standard workflow for the agar well diffusion antimicrobial assay.

Anticancer Activity: Potential of Pyrazine Derivatives

The pyrazine scaffold is also a component of several anticancer agents.[13][14] Studies on pyrazoline analogs containing carbothioamide and carboxamide moieties have shown moderate to good cytotoxicity against various cancer cell lines.[15][16] This suggests that 6-Methoxypyrazine-2-carbothioamide could also possess anticancer properties. The mechanism of action for many pyrazine-based anticancer compounds involves the inhibition of protein kinases or the induction of apoptosis.

Table 2: Comparative Anticancer Activity of Substituted Pyrazine and Related Derivatives

Compound/AnalogCell Line(s)Activity (IC50 in µM)Reference
Pyrazoline derivative with p-CH3 substituent (3e )A549 / HeLa37.07 / 14.05[15]
Pyrazoline derivative with ortho-Cl substituent (3d )HeLa15.0[15]
[6][7][9]triazolo[4,3-a]pyrazine derivative 17l A549 / MCF-7 / HeLa0.98 / 1.05 / 1.28[17]
Pyrazolopyrimidine derivative 7 A549 / Caco-217.50 / 43.75[18]
Chalcone–pyrazine derivative 49 A549 / Colo-2050.13 / 0.19[14]

Structure-Activity Relationship (SAR) and The Amide-Thioamide Isosterism

The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring and the functional groups attached to it.

  • Role of the Pyrazine Core: The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, which is crucial for binding to biological targets.[2]

  • Influence of Substituents: The presence of different substituents on the pyrazine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. For instance, the methoxy group in 6-Methoxypyrazine-2-carbothioamide is an electron-donating group that can affect the reactivity and metabolic stability of the compound.

  • Amide vs. Thioamide: The substitution of the carbonyl oxygen of an amide with a sulfur atom to form a thioamide leads to several key differences:

    • Hydrogen Bonding: Thioamides are better hydrogen bond donors but weaker acceptors compared to their amide counterparts.

    • Electronic Properties: The C=S bond is longer and weaker than the C=O bond, and sulfur is more polarizable than oxygen. This can lead to altered electronic and steric interactions with target proteins.

    • Conformational Rigidity: The larger size of the sulfur atom can introduce greater steric hindrance, potentially leading to a more rigid conformation, which can be advantageous for target binding.

    • Metabolic Stability: Thioamides can exhibit different metabolic profiles compared to amides, sometimes showing increased resistance to enzymatic hydrolysis.

Conclusion and Future Directions

While direct experimental data on 6-Methoxypyrazine-2-carbothioamide is not yet available, a comparative analysis of its structural analogs provides a strong foundation for predicting its properties and guiding future research. The synthetic route is likely to be accessible through the thionation of the corresponding carboxamide. Based on the biological activities of related pyrazine derivatives, 6-Methoxypyrazine-2-carbothioamide holds promise as a candidate for antimicrobial and anticancer drug discovery.

Future research should focus on the synthesis and in-vitro evaluation of 6-Methoxypyrazine-2-carbothioamide to confirm these predictions. A direct comparison of its biological activity with its carboxamide analog, 6-methoxypyrazine-2-carboxamide, would provide valuable insights into the role of the thioamide group in modulating the therapeutic potential of this class of compounds.

References

  • Jadhav, S. D., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 356-361.
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  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[6][7][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 864949.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Methoxypyrazine-2-carbothioamide

Hazard Identification and Risk Assessment: A Proactive Stance Due to the absence of comprehensive toxicological data for 6-Methoxypyrazine-2-carbothioamide, a risk assessment must be based on the known hazards of similar...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: A Proactive Stance

Due to the absence of comprehensive toxicological data for 6-Methoxypyrazine-2-carbothioamide, a risk assessment must be based on the known hazards of similar compounds, such as Pyrazine-2-carbothioamide. The primary identified hazards for this class of compounds include:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: Many pyrazine derivatives are known to be irritating to the respiratory system.[2][3]

It is also important to note that the toxicological properties of 6-Methoxypyrazine-2-carbothioamide have not been fully investigated.[1] Therefore, it is prudent to assume it may have other unknown hazardous properties.

The Last Line of Defense: Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods, and administrative controls are the primary means of exposure reduction. However, PPE remains the critical last line of defense for the researcher. The selection of appropriate PPE is directly dictated by the identified hazards.

Primary Protective Ensemble

The following table outlines the minimum required PPE for handling 6-Methoxypyrazine-2-carbothioamide and the rationale for its use.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (or other chemically resistant gloves)To prevent skin contact and subsequent irritation.[1][4]
Eye Protection Chemical safety goggles or a face shield worn over safety glassesTo protect the eyes from splashes and airborne particles that could cause serious irritation.[1][4]
Body Protection A fully fastened laboratory coatTo protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when handling the solid compound outside of a fume hood or when there is a risk of aerosol generation, to prevent respiratory irritation.[2][3][4]
Causality in PPE Selection
  • Nitrile Gloves: Nitrile provides a good barrier against a wide range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.

  • Chemical Safety Goggles: Unlike safety glasses, goggles provide a seal around the eyes, offering superior protection from splashes, which is critical given the "serious eye irritation" warning for similar compounds.[1] A face shield can provide an additional layer of protection for the entire face.[5]

  • Laboratory Coat: A lab coat, preferably with elastic cuffs, prevents the compound from coming into contact with the skin on the arms and body. It also prevents the contamination of personal clothing.

  • Respiratory Protection: The potential for respiratory irritation from pyrazine derivatives necessitates the use of respiratory protection when engineering controls are insufficient to control exposure to dust or aerosols.[2][3]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent on its correct use. The following step-by-step protocols for donning and doffing are designed to minimize the risk of exposure.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash and dry hands thoroughly Don_Lab_Coat 1. Don lab coat and fasten completely Wash_Hands->Don_Lab_Coat Don_Respirator 2. Don respirator (if required) and perform a seal check Don_Lab_Coat->Don_Respirator Don_Goggles 3. Don safety goggles or face shield Don_Respirator->Don_Goggles Don_Gloves 4. Don gloves, ensuring cuffs are over the lab coat sleeves Don_Goggles->Don_Gloves caption Figure 1: Donning PPE Workflow

Caption: Figure 1: Step-by-step workflow for correctly donning personal protective equipment.

Doffing PPE Workflow

Doffing PPE correctly is critical to prevent cross-contamination. The principle is to remove the most contaminated items first.

Doffing_PPE cluster_doffing Doffing Sequence (In designated area) cluster_final Final Steps Remove_Gloves 1. Remove gloves using a glove-in-glove or similar technique Remove_Goggles 2. Remove safety goggles or face shield from the back Remove_Gloves->Remove_Goggles Remove_Lab_Coat 3. Remove lab coat, turning it inside out Remove_Goggles->Remove_Lab_Coat Remove_Respirator 4. Remove respirator (if used) Remove_Lab_Coat->Remove_Respirator Dispose_PPE Dispose of single-use PPE in designated hazardous waste Remove_Respirator->Dispose_PPE Wash_Hands_Again Wash hands thoroughly with soap and water caption Figure 2: Doffing PPE Workflow

Caption: Figure 2: Step-by-step workflow for the safe removal of personal protective equipment.

Operational and Disposal Plans

Handling Procedures
  • Always handle 6-Methoxypyrazine-2-carbothioamide in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

Disposal of Contaminated Materials

All disposable PPE and any materials that have come into contact with 6-Methoxypyrazine-2-carbothioamide should be considered hazardous waste.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Skin Contact: Wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Ingestion: If swallowed, call a poison center or doctor immediately.[1] Rinse mouth.[1]

Conclusion: A Culture of Safety

The safe handling of 6-Methoxypyrazine-2-carbothioamide, and indeed any chemical with an incomplete toxicological profile, relies on a deeply ingrained culture of safety. This guide provides a foundational framework for the use of personal protective equipment. However, it is the responsibility of every researcher to be diligent, to question, and to prioritize safety above all else. By adhering to these protocols, you not only protect yourself but also your colleagues and the integrity of your research.

References

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